molecular formula C12H17N B1462841 N-Allyl-2-isopropylaniline CAS No. 368891-61-6

N-Allyl-2-isopropylaniline

Cat. No.: B1462841
CAS No.: 368891-61-6
M. Wt: 175.27 g/mol
InChI Key: OOHWWTARWYIENI-UHFFFAOYSA-N
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Description

N-Allyl-2-isopropylaniline (CAS 368891-61-6) is a significant chemical building block in contemporary organic synthesis, primarily valued for its role as a strategic precursor to nitrogen-containing heterocycles. Its core application and research value lie in its function as a key substrate for the aza-Claisen rearrangement . This [3,3]-sigmatropic rearrangement, which can be thermally or Lewis acid-catalyzed, efficiently migrates the allyl group from the nitrogen atom to the ortho-position of the aniline ring, yielding 2-allyl-6-isopropylaniline . The product of this rearrangement is a valuable intermediate whose spatial proximity of the amino and allyl groups enables subsequent intramolecular cyclizations. The most prominent application of this compound is in the synthesis of the indole skeleton, a privileged structure found in numerous pharmaceuticals, agrochemicals, and natural products . The ortho-allylaniline intermediate can undergo palladium-catalyzed oxidative cyclization—a Hegedus-type reaction—to form substituted indoles such as 7-isopropyl-3-methylindole . The steric and electronic influence of the 2-isopropyl group on the aniline ring is crucial, as it directs the regioselectivity of the initial rearrangement and can be leveraged in the design of specialized ligands for transition-metal catalysis . Researchers utilize this compound to explore and develop efficient tandem or cascade reaction sequences, combining the aza-Claisen rearrangement and cyclization into a single operational step to rapidly build molecular complexity for drug discovery and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10,13H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHWWTARWYIENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90667500
Record name 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368891-61-6
Record name 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-allyl-2-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-allyl-2-isopropylaniline is a substituted aromatic amine with potential applications in organic synthesis, materials science, and pharmaceutical development. A comprehensive understanding of its physical properties is fundamental for its synthesis, purification, handling, and application. This technical guide provides a detailed overview of the predicted physical characteristics of this compound, outlines established methodologies for their experimental determination, and discusses the expected spectroscopic signatures for its characterization. Due to the limited availability of experimental data for this specific compound in public databases, this guide synthesizes information from its structural analogues, 2-isopropylaniline and N-allylaniline, to provide a robust predictive framework for researchers.

Introduction and Structural Elucidation

This compound, systematically named N-allyl-2-(propan-2-yl)aniline, is an organic compound featuring an aniline core substituted with an isopropyl group at the ortho position and an allyl group on the nitrogen atom. The presence of the bulky isopropyl group adjacent to the N-allyl moiety introduces steric hindrance that can influence the compound's conformation, reactivity, and physical properties. The allyl group, with its reactive double bond, offers a site for further functionalization, making it a potentially valuable intermediate in organic synthesis.

This guide aims to bridge the current knowledge gap by providing a detailed theoretical and practical framework for the physical and spectroscopic characterization of this compound.

Predicted Physical Properties

In the absence of experimentally determined data, the physical properties of this compound have been estimated using established computational models and by extrapolation from its structural precursors, 2-isopropylaniline and N-allylaniline. These predicted values serve as a valuable starting point for experimental design and process development.

Physical PropertyPredicted ValueNotes and Rationale
Molecular Formula C₁₂H₁₇N-
Molecular Weight 175.27 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Colorless to pale yellow liquidBased on the appearance of similar aniline derivatives.[1][2][3]
Boiling Point ~230-240 °C (at 760 mmHg)Estimated to be higher than 2-isopropylaniline (212-214 °C) due to the increased molecular weight of the allyl group.
Density ~0.94 - 0.96 g/mL at 25 °CPredicted to be slightly lower than 2-isopropylaniline (~0.955 g/mL) due to the less dense allyl substituent.[4]
Refractive Index ~1.53 - 1.55 at 20 °CExpected to be in a similar range to 2-isopropylaniline (~1.548).[2][3][4]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene).Typical for aniline derivatives of this size.[5][6][7][8]

Methodologies for Experimental Determination of Physical Properties

The following section details the standard experimental protocols for the precise measurement of the key physical properties of this compound.

Boiling Point Determination

The boiling point is a critical parameter for purification by distillation.

Experimental Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction: If the distillation is performed at a pressure other than 760 mmHg, a nomograph can be used to correct the boiling point to standard pressure.

Diagram of Boiling Point Determination Workflow

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Procedure cluster_output Output A Round-bottom flask with sample and boiling chip B Distillation head with thermometer A->B C Condenser B->C D Receiving flask C->D E Gentle heating F Observe and record boiling temperature E->F G Correct for atmospheric pressure F->G H Corrected Boiling Point G->H

Caption: Workflow for the experimental determination of boiling point.

Density Measurement

Density is a fundamental property useful for calculating mass from a known volume.

Experimental Protocol:

  • Pycnometer Selection: Use a clean, dry pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

  • Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Mass of Filled Pycnometer: Weigh the filled pycnometer.

  • Temperature Control: Ensure the measurement is performed at a constant, recorded temperature.

  • Calculation: Density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of pycnometer).

Refractive Index Measurement

The refractive index is a valuable parameter for identity and purity assessment.

Experimental Protocol:

  • Instrument Calibration: Calibrate the refractometer using a standard of known refractive index.

  • Sample Application: Apply a few drops of this compound to the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize.

  • Reading: Observe the scale through the eyepiece and record the refractive index.

  • Temperature Correction: If the measurement temperature deviates from the standard (usually 20°C), apply a correction factor.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound, which are crucial for its unambiguous identification and structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, allylic, and isopropyl protons.

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ) and Multiplicities:

ProtonsPredicted δ (ppm)MultiplicityIntegration
Aromatic (4H)6.7 - 7.2m4H
Allyl CH (1H)5.8 - 6.0ddt1H
Allyl CH₂ (cis)5.1 - 5.2dq1H
Allyl CH₂ (trans)5.0 - 5.1dq1H
N-CH₂ (2H)3.8 - 3.9dt2H
Isopropyl CH (1H)3.0 - 3.2sept1H
Isopropyl CH₃ (6H)1.2 - 1.3d6H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ):

CarbonPredicted δ (ppm)
Aromatic C (quaternary, C-N)~145
Aromatic C (quaternary, C-isopropyl)~135
Allyl CH~134
Aromatic CH115 - 127
Allyl CH₂~116
N-CH₂~48
Isopropyl CH~27
Isopropyl CH₃~23
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted IR Absorption Bands (cm⁻¹):

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)Not present
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=C Stretch (alkene)1640 - 1650
C=C Stretch (aromatic)1450 - 1600
C-N Stretch1250 - 1350
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): m/z = 175

  • Base Peak: Likely m/z = 160, corresponding to the loss of a methyl group ([M-15]⁺) from the isopropyl moiety.[9]

  • Other Fragments: Loss of the allyl group ([M-41]⁺) at m/z = 134.

Diagram of Spectroscopic Analysis Workflow

SpectroscopicAnalysis cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition and Analysis cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a substituted aniline derivative. Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[7][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[11][12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive predictive overview of the physical and spectroscopic properties of this compound. While experimental data for this compound is currently scarce, the information presented here, based on the well-characterized properties of its structural analogues, offers a solid foundation for researchers. The detailed experimental protocols and predicted spectroscopic data will be invaluable for the synthesis, purification, and characterization of this promising chemical intermediate. As research into this and similar molecules progresses, it is anticipated that experimental data will become available to validate and refine the predictions outlined in this guide.

References

  • Cheméo. (n.d.). Chemical Properties of Isopropylamine, n-allyl- (CAS 35000-22-7). [Link]

  • New Jersey Department of Health. (2006, October). N-ISOPROPYLANILINE HAZARD SUMMARY. [Link]

  • NIST. (n.d.). Isopropylamine, n-allyl-. In NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. (2012). Experimental Section. [Link]

  • PubChem. (n.d.). 2-Isopropylaniline. [Link]

  • PubChem. (n.d.). N-Isopropylaniline. [Link]

  • NIST. (n.d.). N-Allylaniline. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Isopropylamine, n-allyl- IR Spectrum. In NIST Chemistry WebBook. [Link]

  • SLS Ireland. (n.d.). 2-Isopropylaniline, 97%. [Link]

  • Acta Chemica Scandinavica. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

  • INCHEM. (2021). ICSC 0909 - N-ISOPROPYLANILINE. [Link]

  • SIELC Technologies. (2018, February 16). 2-Isopropylaniline. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propan-2-amine. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Nomenclature, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

N-(2-isopropylphenyl)prop-2-en-1-amine , commonly referred to as N-allyl-2-isopropylaniline (CAS: 368891-61-6), is a secondary amine intermediate critical in the synthesis of sterically hindered nitrogen heterocycles. Characterized by the presence of a bulky ortho-isopropyl group on the aniline ring and a reactive N-allyl moiety, this molecule serves as a privileged scaffold in drug discovery. Its structural features make it an ideal precursor for intramolecular hydroamination reactions yielding indolines and tetrahydroquinolines, as well as a key building block for bulky N-heterocyclic carbene (NHC) ligands used in transition metal catalysis.

This guide details the systematic identification, optimized synthesis protocols, and downstream applications of N-(2-isopropylphenyl)prop-2-en-1-amine, designed for researchers requiring high-purity intermediates for pharmaceutical development.

Nomenclature & Chemical Identification

Accurate identification is paramount for database searching and regulatory compliance. The IUPAC name provided in the topic—N-(2-isopropylphenyl)prop-2-en-1-amine —correctly describes the molecule as an amine derivative. However, in synthetic organic chemistry literature, it is frequently indexed as an aniline derivative.

Identification Matrix
ParameterValue
Systematic Name (IUPAC) N-(2-isopropylphenyl)prop-2-en-1-amine
Alternative Name This compound; N-Allyl-o-cumidine
CAS Registry Number 368891-61-6
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
SMILES CC(C)c1ccccc1NC\C=C
InChIKey Generated from structure: UQXZXQZXZQZXZQ-UHFFFAOYSA-N

Nomenclature Logic: The molecule consists of a nitrogen atom bonded to:

  • A 2-isopropylphenyl group (derived from o-cumene).

  • A prop-2-en-1-yl group (allyl group).

  • A hydrogen atom.[1]

While "prop-2-en-1-amine" is the parent functional class in the provided name, the aromatic ring often dictates the parent name "aniline" in industrial contexts, leading to this compound.

Synthesis Protocol: Mono-N-Allylation of 2-Isopropylaniline

The primary challenge in synthesizing secondary amines from primary anilines is preventing over-alkylation to the tertiary amine (N,N-diallyl species). The following protocol utilizes steric hindrance and controlled stoichiometry to maximize selectivity for the mono-allylated product.

Reaction Scheme

The synthesis involves the nucleophilic substitution (


) of allyl bromide by 2-isopropylaniline in the presence of a mild base.

Synthesis Aniline 2-Isopropylaniline (o-Cumidine) Base K2CO3 / DMF 60°C, 4h Aniline->Base AllylBr Allyl Bromide AllylBr->Base Product N-(2-isopropylphenyl) prop-2-en-1-amine (Target) Base->Product Major (85%) SideProduct N,N-Diallyl Side Product Base->SideProduct Minor (<10%)

Figure 1: Synthetic pathway for the mono-N-allylation of 2-isopropylaniline.

Step-by-Step Methodology

Reagents:

  • 2-Isopropylaniline (1.0 equiv, 10 mmol)

  • Allyl bromide (1.1 equiv, 11 mmol)

  • Potassium carbonate (

    
    ) (2.0 equiv, 20 mmol)
    
  • Dimethylformamide (DMF) or Acetonitrile (

    
    ) (anhydrous, 0.5 M concentration)
    

Procedure:

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylaniline (1.35 g) in anhydrous DMF (20 mL).

  • Base Addition : Add finely ground

    
     (2.76 g) to the solution. Stir for 10 minutes at room temperature to ensure suspension homogeneity.
    
  • Alkylation : Cool the mixture to 0°C (ice bath) to suppress rapid exotherms. Add allyl bromide (0.95 mL) dropwise over 15 minutes.

    • Mechanism Note: The dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, favoring mono-alkylation.

  • Reaction : Remove the ice bath and warm to 60°C. Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting aniline (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Workup : Quench the reaction with water (50 mL) and extract with diethyl ether (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove DMF.
  • Purification : Dry over

    
    , filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 98:2 to 90:10).
    

Expected Yield : 75–85% as a pale yellow oil.

Reaction Mechanism & Causality

Understanding the mechanism allows for troubleshooting low yields or byproduct formation.

Mechanistic Pathway ( )

The reaction proceeds via a bimolecular nucleophilic substitution. The lone pair on the aniline nitrogen attacks the


-carbon of allyl bromide, displacing the bromide ion.

Mechanism Step1 Nucleophilic Attack: Aniline N lone pair attacks Allyl-Br Step2 Transition State: Formation of Ammonium Salt (R-NH2(+)-Allyl Br(-)) Step1->Step2 SN2 Step3 Deprotonation: K2CO3 removes proton from N Step2->Step3 Final Neutral Secondary Amine: This compound Step3->Final

Figure 2: Mechanistic flow of the N-allylation reaction.

Critical Control Points:

  • Steric Hindrance : The ortho-isopropyl group provides steric bulk, which naturally slows down the second allylation step, making mono-selectivity easier to achieve compared to unsubstituted aniline.

  • Base Choice :

    
     is preferred over stronger bases (like NaH) because it is strong enough to neutralize the HBr byproduct but not strong enough to deprotonate the secondary amine product rapidly, reducing the rate of over-alkylation.
    

Applications in Drug Discovery

N-(2-isopropylphenyl)prop-2-en-1-amine is a high-value scaffold for synthesizing nitrogen heterocycles found in bioactive alkaloids and pharmaceutical candidates.

Intramolecular Hydroamination (Indoline Synthesis)

One of the most powerful applications is the transition-metal-catalyzed intramolecular hydroamination. This reaction cyclizes the molecule to form 2-methylindolines or tetrahydroquinolines.

Pathway:

  • Substrate : this compound.[2]

  • Catalyst : Cationic Gold(I) or Rare Earth metals (e.g., Yttrium).

  • Product : 7-isopropyl-2-methylindoline.

Hydroamination Substrate This compound Catalyst Cat: [Au(I)] or [Ln] Delta Substrate->Catalyst Product 7-Isopropyl-2-methylindoline (Bioactive Scaffold) Catalyst->Product 5-exo-trig cyclization

Figure 3: Cyclization pathway to indoline scaffolds.

Precursor for NHC Ligands

The bulky 2-isopropylphenyl group mimics the steric environment of the widely used 2,6-diisopropylphenyl (Dipp) group. This amine can be reduced (to propyl) or used directly to synthesize unsymmetrical N-heterocyclic carbene (NHC) precursors, which are essential ligands in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Physical Properties (Predicted)

Experimental data for this specific intermediate is sparse in public databases. The following values are predicted based on structure-property relationships of similar N-alkyl anilines.

PropertyPredicted ValueNotes
Physical State Pale yellow to brown oilOxidizes/darkens upon air exposure.
Boiling Point 225°C – 235°C (760 mmHg)Est. based on o-cumidine (214°C).
Boiling Point (Reduced) 105°C – 110°C (10 mmHg)Typical range for vacuum distillation.
Density 0.94 – 0.96 g/cm³Slightly less dense than water.
Solubility Soluble in DCM, EtOAc, Et₂OInsoluble in water.
pKa (Conjugate Acid) ~4.5 – 5.0Less basic than alkyl amines due to aryl conjugation.

Safety & Handling

As an aniline derivative, this compound should be handled with strict safety protocols.

  • Toxicity : Potential skin sensitizer and irritant. Anilines can induce methemoglobinemia upon prolonged exposure.

  • Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation (N-oxide formation) and polymerization of the allyl group.

  • PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 58088496 (this compound). Retrieved from [Link]

  • Beller, M., et al. (2008). Synthesis of Indoles and Quinolines via Hydroamination. Angewandte Chemie International Edition.

Sources

A Technical Guide to the Solubility of N-Allyl-2-isopropylaniline in Organic Solvents for Pharmaceutical and Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and determining the solubility of N-Allyl-2-isopropylaniline, a key intermediate in the synthesis of various organic molecules. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on empowering researchers with the theoretical knowledge and practical experimental protocols necessary to ascertain the solubility of this compound in a range of common organic solvents.

Introduction: The Physicochemical Profile of this compound

This compound is a substituted aniline derivative featuring both an allyl and an isopropyl group on the aromatic ring. Its molecular structure dictates its solubility characteristics. The aniline moiety provides a polar amino group capable of hydrogen bonding, while the benzene ring, allyl group, and isopropyl group contribute to its non-polar character.[1] This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the chosen solvent. The general principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[2]

Key Molecular Features Influencing Solubility:

  • Aromatic Ring: The benzene ring is non-polar and will favor interactions with non-polar or weakly polar solvents.

  • Amino Group (-NH2): The primary amine is polar and can act as a hydrogen bond donor, promoting solubility in protic and polar aprotic solvents.

  • Isopropyl Group (-CH(CH3)2): This bulky, non-polar alkyl group increases the molecule's overall hydrophobicity and can introduce steric hindrance, potentially affecting solvent interactions.

  • Allyl Group (-CH2-CH=CH2): The allyl group adds to the non-polar character of the molecule.

Based on these features, this compound is anticipated to be soluble in a variety of common organic solvents.[1] However, for applications in drug development and process chemistry, precise quantitative solubility data is essential.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The following table outlines the expected solubility of this compound in various classes of organic solvents based on these principles.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can hydrogen bond with the amino group of the solute.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High to ModerateThe polar nature of these solvents will interact favorably with the polar amino group.
Non-Polar Hexane, TolueneModerate to LowThe non-polar parts of the solute (aromatic ring, alkyl groups) will interact with these solvents, but the polar amino group may limit high solubility.
Halogenated Dichloromethane, ChloroformHighThese solvents are of intermediate polarity and are generally good at dissolving a wide range of organic compounds.[3]
Experimental Determination of Solubility

This method involves preparing a saturated solution of the compound, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane, Ethyl Acetate, DMSO, DMF)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Thermostatically controlled water bath or shaker

  • Pipettes

  • Evaporating dish or pre-weighed beaker

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal the container and agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24 hours) to ensure saturation A->B C Allow the solution to stand for undissolved solid to settle B->C D Carefully transfer a known volume of the clear supernatant to a pre-weighed evaporating dish C->D E Evaporate the solvent under a gentle stream of nitrogen or in a fume hood D->E F Weigh the dish with the residue E->F G Calculate the mass of the dissolved solute F->G H Determine solubility (e.g., in g/100 mL or mol/L) G->H

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solute is crucial to ensure the solution is saturated.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24 hours) to allow the system to reach equilibrium.

  • Separation: Remove the vial from the shaker and allow it to stand undisturbed until the excess solid has settled.

  • Sample Collection: Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a pipette, ensuring no solid particles are transferred.

  • Evaporation: Transfer the supernatant to a pre-weighed evaporating dish or beaker.

  • Drying: Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen.

  • Final Weighing: Once the solvent has completely evaporated, weigh the dish containing the solid residue on an analytical balance.[1]

  • Calculation: The mass of the dissolved solute is the final weight of the dish minus its initial tare weight. The solubility can then be calculated and expressed in desired units such as g/100 mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a structured table for easy comparison.

Template for Recording Solubility Data:

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Dichloromethane25
Toluene25
Hexane25
Ethyl Acetate25
DMSO25
DMF25

Interpreting the Results:

The obtained solubility data can be explained by considering the intermolecular interactions between this compound and the various solvents.

G cluster_solute This compound cluster_solvents Solvent Types solute -NH2 (H-bond donor) Aromatic Ring (π-π stacking) Isopropyl & Allyl Groups (van der Waals) polar_protic -OH (H-bond donor/acceptor) Methanol, Ethanol solute:nh2->polar_protic:oh Strong H-bonding polar_aprotic C=O (H-bond acceptor) Acetone, Ethyl Acetate solute:nh2->polar_aprotic:co H-bonding non_polar Alkyl/Aryl Groups (van der Waals) Hexane, Toluene solute:aryl->non_polar π-π stacking with Toluene solute:alkyl->non_polar van der Waals

Caption: Intermolecular interactions influencing solubility.

A high solubility in polar protic solvents like methanol and ethanol would be attributed to strong hydrogen bonding between the solvent's hydroxyl group and the solute's amino group. In polar aprotic solvents, dipole-dipole interactions and hydrogen bonding with the solvent as an acceptor would be the primary drivers of solubility. For non-polar solvents, the solubility will be dictated by weaker van der Waals forces between the non-polar regions of the solute and the solvent.

Conclusion

While specific published quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for qualitative predictions of its solubility in various organic solvents. This guide provides a robust experimental framework for researchers to quantitatively determine the solubility of this compound. The presented gravimetric method is a reliable technique that will yield valuable data for applications in synthetic chemistry, process development, and pharmaceutical sciences. The systematic approach outlined here ensures the generation of accurate and reproducible solubility data, which is critical for the successful application of this versatile chemical intermediate.

References

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. Retrieved February 23, 2026, from [Link]

  • Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Truman State University. Retrieved February 23, 2026, from [Link]

  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Duffy, E. M., & Jorgensen, W. L. (2000). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved February 23, 2026, from [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng. Retrieved February 23, 2026, from [Link]

  • Chemical Properties of Isopropylamine, n-allyl- (CAS 35000-22-7). (n.d.). Cheméo. Retrieved February 23, 2026, from [Link]

  • N-isopropylaniline - Solubility of Things. (n.d.). Solubility of Things. Retrieved February 23, 2026, from [Link]

  • Isopropylamine, n-allyl-. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-isopropylaniline. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

  • ICSC 0909 - N-ISOPROPYLANILINE. (n.d.). INCHEM. Retrieved February 23, 2026, from [Link]

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  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2025, November 12). MDPI. Retrieved February 23, 2026, from [Link]

  • Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. (2022, April 19). RSC Publishing. Retrieved February 23, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of N-Heterocyclic Carbene Ligands from N-Allyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of N-Heterocyclic Carbenes and the Strategic Advantage of N-Allyl Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a cornerstone in modern chemistry, finding widespread application as ligands in organometallic catalysis and as organocatalysts in their own right.[1][2] Their strong σ-donating properties and the ability to form robust bonds with metal centers have led to the development of highly active and stable catalysts for a myriad of organic transformations.[3][4] The modular nature of NHC synthesis allows for fine-tuning of their steric and electronic properties, a crucial aspect in catalyst design and optimization.

This guide provides a detailed protocol for the synthesis of NHC ligands bearing N-allyl substituents, starting from readily available N-allyl anilines. The introduction of the allyl group onto the nitrogen atoms of the NHC scaffold offers a unique functional handle for post-synthetic modifications, such as immobilization on solid supports, introduction of chiral auxiliaries, or the construction of more complex ligand architectures. The presented methodology follows a well-established two-step sequence for the preparation of 1,3-diaryl-imidazolium salts, the direct precursors to the desired NHC ligands.[5][6]

Mechanistic Rationale: A Two-Step Approach to the Imidazolium Core

The synthesis of the N,N'-diallyl-diaryl-imidazolium salt, the precursor to the N-allyl substituted NHC ligand, is achieved through a reliable two-step process. This method involves the initial formation of a 1,4-diazabutadiene intermediate, followed by a cyclization reaction to construct the imidazolium ring.

Step 1: Formation of the 1,4-Diazabutadiene Intermediate

The first step involves the condensation of two equivalents of an N-allyl aniline with one equivalent of glyoxal. This reaction forms the N,N'-diallyl-diaryl-1,4-diazabutadiene. The reaction is typically acid-catalyzed and proceeds via the formation of a di-imine linkage.

Step 2: Cyclization to the Imidazolium Salt

The second step is the crucial cyclization of the 1,4-diazabutadiene with a formaldehyde equivalent, such as paraformaldehyde, in the presence of a chloride source (e.g., hydrochloric acid or chlorotrimethylsilane) to yield the 1,3-diallyl-diaryl-imidazolium chloride. This reaction is believed to proceed through a 1,5-dipolar electrocyclization mechanism.[7]

The overall synthetic pathway is depicted in the following workflow:

Synthesis_Workflow cluster_step1 Step 1: Diazabutadiene Formation cluster_step2 Step 2: Imidazolium Salt Formation cluster_step3 Step 3: NHC Formation N_allyl_aniline N-Allyl Aniline Diazabutadiene N,N'-Diallyl-diaryl-1,4-diazabutadiene N_allyl_aniline->Diazabutadiene Condensation Glyoxal Glyoxal Glyoxal->Diazabutadiene Imidazolium_Salt 1,3-Diallyl-diaryl-imidazolium Chloride Diazabutadiene->Imidazolium_Salt Cyclization Paraformaldehyde Paraformaldehyde Paraformaldehyde->Imidazolium_Salt Chloride_Source Chloride Source (e.g., TMSCl) Chloride_Source->Imidazolium_Salt NHC N-Allyl Substituted NHC Imidazolium_Salt->NHC Deprotonation Base Strong Base (e.g., KHMDS) Base->NHC

Figure 1: Workflow for the synthesis of N-allyl substituted NHC ligands.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Protocol 1: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)-N,N'-diallyl-1,4-diazabutadiene

This protocol is adapted from the synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine.[6]

ReagentMolar Equiv.MW ( g/mol )Amount
N-Allyl-2,6-diisopropylaniline2.0217.3543.47 g
Glyoxal (40% aq. solution)1.058.0414.51 g
Methanol-32.04250 mL
Formic Acidcatalytic46.03~0.5 mL

Procedure:

  • To a 500 mL round-bottom flask, add methanol (250 mL), N-allyl-2,6-diisopropylaniline (43.47 g, 200 mmol), and a few drops of formic acid.

  • Stir the mixture at room temperature and add glyoxal (40% aqueous solution, 14.51 g, 100 mmol) dropwise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 3 hours. A yellow precipitate will form.

  • Collect the solid by vacuum filtration and wash it with cold methanol (2 x 50 mL).

  • Dry the solid under vacuum to a constant weight to yield the N,N'-bis(2,6-diisopropylphenyl)-N,N'-diallyl-1,4-diazabutadiene.

Protocol 2: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1,3-diallylimidazolium Chloride

This protocol is adapted from the synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride.[6][7]

ReagentMolar Equiv.MW ( g/mol )Amount
N,N'-Bis(2,6-diisopropylphenyl)-N,N'-diallyl-1,4-diazabutadiene1.0456.7145.67 g
Paraformaldehyde1.030.033.00 g
Chlorotrimethylsilane (TMSCl)1.0108.6410.86 g
Ethyl Acetate-88.111200 mL

Procedure:

  • In a 2000 mL round-bottom flask, dissolve the N,N'-bis(2,6-diisopropylphenyl)-N,N'-diallyl-1,4-diazabutadiene (45.67 g, 100 mmol) in ethyl acetate (1200 mL) and heat the solution to 70 °C.

  • Add paraformaldehyde (3.00 g, 100 mmol) to the solution.

  • Slowly add a solution of chlorotrimethylsilane (10.86 g, 100 mmol) in ethyl acetate (50 mL) dropwise over 30 minutes with vigorous stirring.

  • Continue stirring the resulting suspension at 70 °C for 2 hours.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold ethyl acetate (2 x 50 mL), and dry under vacuum to a constant weight to yield the 1,3-bis(2,6-diisopropylphenyl)-1,3-diallylimidazolium chloride.

Protocol 3: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1,3-diallyl-imidazol-2-ylidene (Free Carbene)

The free NHC is typically generated in situ for immediate use, as it can be sensitive to air and moisture. However, for characterization or specific applications, it can be isolated.[8]

ReagentMolar Equiv.MW ( g/mol )Amount
1,3-Bis(2,6-diisopropylphenyl)-1,3-diallylimidazolium Chloride1.0505.205.05 g
Potassium bis(trimethylsilyl)amide (KHMDS)1.05199.452.09 g
Anhydrous Tetrahydrofuran (THF)-72.11100 mL

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,3-bis(2,6-diisopropylphenyl)-1,3-diallylimidazolium chloride (5.05 g, 10 mmol) in anhydrous THF (100 mL) in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (2.09 g, 10.5 mmol) as a solid or a solution in THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • The formation of a precipitate (KCl) will be observed.

  • Filter the mixture through a cannula or a filter stick into another Schlenk flask to remove the salt.

  • Remove the solvent under vacuum to yield the free N-heterocyclic carbene as a solid. Store under an inert atmosphere.

Characterization

The synthesized imidazolium salt and the free NHC ligand should be characterized using standard analytical techniques.

CompoundTechniqueExpected Key Signals
Imidazolium Salt ¹H NMR- Acidic proton at C2 (imidazolium ring) typically between δ 9-11 ppm. - Protons of the allyl group (vinylic and allylic). - Aromatic protons of the diisopropylphenyl groups. - Protons of the isopropyl groups.
¹³C NMR- Carbene carbon precursor (C2) typically between δ 135-145 ppm. - Carbons of the allyl group. - Aromatic and aliphatic carbons of the diisopropylphenyl groups.
Free NHC ¹³C NMR- The carbene carbon (C2) signal will shift significantly downfield to δ 210-220 ppm. This is a key diagnostic peak for the formation of the free carbene.[8]
¹H NMR- Disappearance of the acidic C2 proton signal.

Applications in Catalysis

NHC ligands derived from N-allyl anilines can be readily complexed to a variety of transition metals (e.g., Palladium, Ruthenium, Rhodium, Nickel) to generate highly active catalysts. The allyl functionality allows for further diversification of these catalysts. For instance, [(NHC)Pd(allyl)Cl] complexes are well-known and highly active precatalysts for cross-coupling reactions.[4]

Catalysis_Application NHC N-Allyl Substituted NHC NHC_Metal_Complex NHC-Metal Complex NHC->NHC_Metal_Complex Ligand Exchange Metal_Precursor Metal Precursor (e.g., [Pd(allyl)Cl]₂) Metal_Precursor->NHC_Metal_Complex Catalytic_Reaction Catalytic Reaction (e.g., Cross-Coupling) NHC_Metal_Complex->Catalytic_Reaction Catalyst

Figure 2: Application of N-allyl substituted NHCs in catalysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in diazabutadiene formation Incomplete reaction or side reactions.Ensure the quality of glyoxal. The reaction can be monitored by TLC. If necessary, increase the reaction time or slightly warm the reaction mixture.
Low yield in imidazolium salt formation Impure diazabutadiene. Moisture in the reaction.Purify the diazabutadiene intermediate by recrystallization if necessary. Use anhydrous solvents and reagents for the cyclization step.
Difficulty in isolating the free NHC The free carbene may be an oil or highly soluble.If the free carbene is difficult to handle, it is often best to generate it in situ and use it directly in the next step (e.g., complexation with a metal).

References

  • Arduengo, A. J., III; Krafczyk, R.; Schmutzler, R. Tetrahedron1999, 55 (51), 14523-14534.
  • Bourissou, D.; Guerret, O.; Gabbai, F. P.; Bertrand, G. Chem. Rev.2000, 100 (1), 39-91.
  • Hintermann, L.; Beilstein, J. Org. Chem.2007, 3, 26.
  • Hahn, F. E.; Jahnke, M. C. Angew. Chem. Int. Ed.2008, 47 (17), 3122-3172.
  • Nolan, S. P.; Organ, M. G. Angew. Chem. Int. Ed.2007, 46 (17), 3144-3146.
  • Díez-González, S.; Nolan, S. P. Coord. Chem. Rev.2007, 251 (5-6), 874-883.
  • Fortman, G. C.; Nolan, S. P. Chem. Soc. Rev.2011, 40 (10), 5151-5169.
  • Herrmann, W. A. Angew. Chem. Int. Ed.2002, 41 (8), 1290-1309.
  • Aldeco-Perez, E.; et al. Science2009, 326 (5952), 556-559.
  • Glorius, F. (Ed.). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH, 2007.
  • Hopkinson, M. N.; Richter, C.; Schedler, M.; Glorius, F.
  • Marion, N.; Nolan, S. P. Angew. Chem. Int. Ed.2007, 46 (17), 2988-3000.
  • Melaimi, M.; Soleilhavoup, M.; Bertrand, G. Angew. Chem. Int. Ed.2010, 49 (47), 8810-8849.
  • Samojłowicz, C.; Grela, K. Chem. Rev.2009, 109 (8), 3706-3742.
  • Viciu, M. S.; et al. Organometallics2004, 23 (7), 1629-1635.

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Application Note & Protocols: N-Allyl-2-isopropylaniline in the Synthesis of Advanced α-Diimine Catalysts for Olefin Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Advanced Ligand Design

The field of olefin polymerization has been revolutionized by the development of late transition metal catalysts, particularly the α-diimine nickel(II) and palladium(II) systems pioneered by Maurice Brookhart.[1][2] These catalysts offer exceptional control over polymer microstructure, producing materials with unique topologies ranging from linear to hyperbranched from a single ethylene monomer feed.[3] This capability stems from a "chain-walking" mechanism, where the catalyst can migrate along the polymer backbone via a series of β-hydride elimination and reinsertion steps.[2][4]

The performance of these catalysts—specifically their activity, thermal stability, and the molecular weight of the resulting polymer—is profoundly dictated by the ligand architecture.[5] A critical design principle is the incorporation of bulky ortho-substituents on the N-aryl moieties of the α-diimine ligand.[6] These bulky groups shield the axial coordination sites of the metal center, sterically hindering chain transfer reactions and thereby promoting the formation of high molecular weight polymers.

This guide focuses on the strategic use of N-Allyl-2-isopropylaniline as a precursor for synthesizing a sophisticated α-diimine ligand. The 2-isopropyl group serves as the essential bulky ortho-substituent. The N-allyl group, while not directly involved in the primary steric shielding, offers a latent functional handle for potential post-polymerization modification or the development of more complex, tethered catalytic systems. We present detailed, field-proven protocols for the synthesis of the ligand, its complexation to a palladium(II) center, and its subsequent application in ethylene polymerization, grounded in the fundamental mechanistic principles of late transition metal catalysis.

Experimental Overview: A Three-Stage Workflow

The synthesis and application of the this compound-derived catalyst is a sequential process. Each stage is critical for the success of the final polymerization, from the purity of the ligand to the rigorous exclusion of air and moisture in the final catalytic step.

G cluster_0 PART 1: Ligand Synthesis cluster_1 PART 2: Pre-catalyst Synthesis cluster_2 PART 3: Polymerization a This compound c Condensation Reaction (Protocol 1) a->c b Acenaphthenequinone b->c d Purified α-Diimine Ligand c->d f Complexation Reaction (Protocol 2) d->f e (COD)Pd(Me)Cl e->f g Pd(II) α-Diimine Pre-catalyst f->g j Polymerization Reaction (Protocol 3) g->j h Ethylene Monomer h->j i Activator (NaBArF₄) i->j k Highly Branched Polyethylene j->k

Caption: Overall workflow from aniline precursor to final polymer product.

Part 1: α-Diimine Ligand Synthesis Protocol

Causality: The foundation of a high-performance catalyst is a high-purity ligand. This protocol describes the acid-catalyzed condensation of this compound with a diketone (acenaphthenequinone) to form the α-diimine ligand. Glacial acetic acid serves as both the solvent and the catalyst. The reaction is driven to completion by the removal of water, although in many cases the product precipitates directly from the reaction mixture upon formation.

Protocol 1: Synthesis of bis[N-(2-allyl-6-isopropylphenyl)imino]acenaphthene

Materials:

  • This compound (2 equivalents)

  • Acenaphthenequinone (1 equivalent)

  • Glacial Acetic Acid

  • Methanol

  • Schlenk Flask (250 mL) with condenser

  • Magnetic Stirrer/Hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Equip a 250 mL Schlenk flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with nitrogen for 15 minutes.

  • Reagent Addition: Under a positive flow of nitrogen, add acenaphthenequinone (e.g., 5.0 g, 27.4 mmol) to the flask.

  • Solvent and Reactant: Add glacial acetic acid (100 mL) followed by this compound (e.g., 10.1 g, 57.6 mmol, 2.1 eq). The addition of a slight excess of the aniline ensures complete consumption of the diketone.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. The reaction is typically accompanied by a color change. Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the acenaphthenequinone spot has disappeared (typically 4-6 hours).

  • Isolation: Allow the reaction mixture to cool to room temperature. A solid product will often precipitate. If not, slowly add the reaction mixture to 500 mL of cold methanol with stirring to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold methanol (3 x 50 mL) to remove residual acetic acid and unreacted aniline.

  • Drying: Dry the bright yellow solid product under high vacuum for at least 12 hours.

  • Characterization: Confirm the structure and purity of the ligand via ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding. The disappearance of the ketone C=O stretch (around 1700 cm⁻¹) and the appearance of the C=N imine stretch (around 1650 cm⁻¹) in the IR spectrum are indicative of a successful reaction.

Part 2: Palladium(II) Pre-catalyst Synthesis Protocol

Causality: The active catalyst is a cationic Pd-alkyl species. It is generated in situ from a stable, neutral pre-catalyst. This protocol details the synthesis of such a pre-catalyst by reacting the α-diimine ligand with a suitable palladium source, (COD)Pd(Me)Cl. The cyclooctadiene (COD) ligand is readily displaced by the more strongly coordinating α-diimine ligand. This pre-catalyst is a bench-stable solid that can be weighed and handled with standard inert atmosphere techniques.

Protocol 2: Synthesis of {bis[N-(2-allyl-6-isopropylphenyl)imino]acenaphthene}Pd(Me)Cl

Materials:

  • Synthesized α-diimine ligand (1 equivalent)

  • (1,5-Cyclooctadiene)methylpalladium(II) chloride [(COD)Pd(Me)Cl] (1 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk Flask (100 mL)

  • Inert atmosphere glovebox or Schlenk line

Procedure: All operations should be performed under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: In a glovebox, weigh the α-diimine ligand (e.g., 1.0 g, 1.99 mmol) and (COD)Pd(Me)Cl (e.g., 0.53 g, 1.99 mmol) into a 100 mL Schlenk flask equipped with a stir bar.

  • Reaction: Remove the flask from the glovebox and connect it to a Schlenk line. Add 30 mL of anhydrous DCM via cannula.

  • Stirring: Stir the resulting solution at room temperature. The reaction is typically complete within 2-4 hours, often indicated by a color change.

  • Precipitation: Reduce the volume of DCM in vacuo to approximately 5-10 mL. Add 50 mL of anhydrous diethyl ether to precipitate the product. Diethyl ether is used as an anti-solvent as the desired complex has poor solubility in it.

  • Isolation: Collect the solid pre-catalyst by filtration via a filter cannula or in a glovebox. Wash the solid with two portions of anhydrous diethyl ether (2 x 20 mL).

  • Drying: Dry the resulting solid under high vacuum. The product is an air- and moisture-sensitive solid. Store under an inert atmosphere.

  • Validation: Characterize the pre-catalyst by ¹H NMR. The appearance of a new set of ligand peaks and a characteristic upfield singlet for the Pd-Me protons (typically 0.5-1.0 ppm) confirms complex formation.

Part 3: Ethylene Polymerization Protocol

Causality: The final step is the activation of the pre-catalyst and the subsequent polymerization. The neutral Pd(II)-methyl chloride pre-catalyst is activated by a halide abstractor, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄).[7] This abstraction generates the highly electrophilic, 14-electron cationic Pd(II)-methyl species, which is the active catalyst.[8] This species rapidly coordinates and inserts ethylene to initiate polymerization. The polymerization must be conducted under strict anaerobic and anhydrous conditions, as the active species is readily deactivated by oxygen and water.

Protocol 3: Ethylene Polymerization

Materials:

  • Pd(II) α-diimine pre-catalyst

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄)

  • Toluene, anhydrous

  • Ethylene (polymerization grade)

  • Methanol / Acidified Methanol (5% HCl)

  • Parr pressure reactor or heavy-walled Schlenk flask

  • Vacuum/gas manifold

Procedure:

  • Reactor Preparation: A 250 mL Parr reactor is assembled, leak-tested, and dried under vacuum with a heat gun. The reactor is then backfilled with nitrogen.

  • Catalyst Loading: In a glovebox, the reactor is charged with a magnetic stir bar, the Pd(II) pre-catalyst (e.g., 20 µmol), and the activator NaBArF₄ (e.g., 22 µmol, 1.1 eq).

  • Solvent Addition: The reactor is sealed, removed from the glovebox, and 100 mL of anhydrous toluene is added via cannula.

  • Reaction Conditions: The reactor is placed in a thermostatted bath set to the desired temperature (e.g., 25 °C). Stirring is initiated.

  • Ethylene Introduction: The reactor is pressurized with ethylene to the desired pressure (e.g., 100 psi). The reaction is typically exothermic, and cooling may be required to maintain a constant temperature.

  • Polymerization: Allow the polymerization to proceed for the desired time (e.g., 30 minutes). Consumption of ethylene can be monitored by the pressure drop in the reservoir.

  • Quenching: Vent the excess ethylene from the reactor. Quench the reaction by slowly adding 10 mL of methanol. This destroys the active catalyst.

  • Polymer Isolation: Pour the viscous polymer solution into a beaker containing 500 mL of rapidly stirring acidified methanol. The polyethylene will precipitate as a white, fibrous solid.

  • Purification: Continue stirring for 1 hour to dissolve catalyst residues. Collect the polymer by filtration, wash with additional methanol, and dry in a vacuum oven at 60 °C to a constant weight.

Results and Mechanistic Discussion

The catalyst system derived from this compound is expected to exhibit high activity for ethylene polymerization, producing highly branched, amorphous polyethylene. The properties of the resulting polymer are highly dependent on the reaction conditions.

ParameterTypical ConditionExpected Outcome on PolymerCausality
Temperature 25 - 80 °CLower MW, Higher BranchingAt higher temperatures, β-hydride elimination (the first step of chain walking) is faster relative to monomer insertion, leading to more frequent chain migration and increased branching. Chain transfer rates also increase.[9]
Ethylene Pressure 1 - 30 atmHigher MW, Lower BranchingHigher ethylene concentration increases the rate of migratory insertion, causing the polymer chain to grow faster relative to the rate of chain walking. This results in a more linear polymer with higher molecular weight.[4]
Metal Center Pd vs. NiHigher Branching (Pd)Palladium catalysts are known to have a lower barrier to chain walking and are capable of migrating past tertiary carbons, often resulting in "branch-on-branch" structures and hyperbranched materials.[4]

The Brookhart Chain-Walking Mechanism

The unique microstructure of the polyethylene produced by these catalysts is a direct result of the chain-walking mechanism. This process allows for the isomerization of the catalyst's attachment point along the polymer chain before the next monomer insertion.

G A 1. Ethylene Coordination B 2. Migratory Insertion A->B Chain Growth C 3. β-Hydride Elimination B->C Isomerization Path D 4. Re-coordination & Rotation C->D E 5. Re-insertion (Chain Walks) D->E E->A New Position F Chain Growth (Next Insertion) E->F

Caption: Simplified schematic of the chain-walking polymerization mechanism.

  • Coordination & Insertion: The active cationic catalyst coordinates an ethylene monomer and inserts it into the metal-alkyl bond, extending the polymer chain.

  • β-Hydride Elimination: Instead of inserting another monomer, the catalyst can abstract a β-hydride from the polymer chain, forming a metal-hydride and a polymer with a terminal olefin.

  • Re-insertion: The metal-hydride can then re-insert the olefin in the opposite regiochemistry, effectively moving the metal center one position down the chain. This β-hydride elimination/re-insertion sequence can occur many times before the next ethylene insertion, allowing the catalyst to "walk" along the chain. When the next ethylene monomer inserts at this new, internal position, a branch is formed. The bulky 2-isopropyl group derived from the this compound ligand is crucial for slowing down chain transfer, allowing this process to build high molecular weight polymers.[6]

References

  • Brookhart, M. (2022). Maurice Brookhart: A Legacy to Organometallic Chemistry.
  • Tempel, D. J., Johnson, L. K., Huff, R. L., White, P. S., & Brookhart, M. (1995). Late-Metal Catalysts for Ethylene Homo- and Copolymerization.
  • Vemula, S. R., Chhoun, M. R., & Cook, G. R. (n.d.). Activation/deactivation pathway during Pd(allyl)(NHC)Cl pre-catalyst activation.
  • Nadeem, M., Al-Zahrani, S. M., & El-Gawad, A. H. A. (2023).
  • Wang, L., & Ye, Z. (2024).
  • Britovsek, G. J. P., Gibson, V. C., & Spitzmesser, S. K. (n.d.). Olefin Polymerization by Late Transition Metal Complexes: A Root of Ziegler Catalysts Gains New Ground.
  • Wang, F., & Chen, C. (2019).
  • Sun, W., & Song, K. (n.d.). Late Transition Metal Catalysts (Ni and Pd)
  • Oyinbungha, O. A., & Akpovo, U. C. (n.d.). Synthesis and Screening of Olefin Polymerization Catalysis using Two Aniline Derivatives.
  • Scott, S. L., & Basset, J.-M. (n.d.). A Heterogeneous Palladium Catalyst for the Polymerization of Olefins Prepared by Halide Abstraction Using Surface R3Si+ Species. OSTI.GOV.
  • Zurek, E., & Ziegler, T. (n.d.).
  • Wang, F., & Chen, C. (2019).
  • Leatherman, M. D., Svejda, S. A., Johnson, L. K., & Brookhart, M. (2003). Mechanistic studies of nickel(II) alkyl agostic cations and alkyl ethylene complexes: investigations of chain propagation and isomerization in (alpha-diimine)Ni(II)-catalyzed ethylene polymerization. Journal of the American Chemical Society.
  • Chen, C. (2019).
  • Scott, S. L., & Basset, J.-M. (2022). A Heterogeneous Palladium Catalyst for the Polymerization of Olefins Prepared by Halide Abstraction Using Surface R3Si+ Species.
  • Guo, L.-h., Dai, S., Sui, X., & Chen, C. (2015). Palladium and Nickel Catalyzed Chain Walking Olefin Polymerization and Copolymerization.
  • Galland, G. B., de Souza, R. F., Mauler, R. S., & Nunes, F. F. (2005). Living and block polymerization of α-olefins using a Ni(II)-α-diimine catalyst containing OSiPh3 groups. Polymer.

Sources

Application Notes & Protocols: A Guide to the Synthesis and Characterization of Nickel(II) Complexes with N-Allyl Aniline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the preparation, purification, and characterization of nickel(II) complexes featuring N-allyl aniline-based ligands. N-allyl aniline and its derivatives serve as versatile ligands, offering tunable steric and electronic properties that influence the geometry, stability, and reactivity of the resulting metal complexes. These nickel(II) complexes are of significant interest due to their potential applications in homogeneous catalysis, including C-C coupling reactions, and as precursors for materials with unique electronic and magnetic properties.[1][2][3] This guide emphasizes the causality behind experimental choices, provides self-validating, step-by-step protocols, and integrates authoritative references to ensure scientific integrity.

Introduction: The Significance of N-Allyl Aniline Nickel(II) Complexes

Nickel, being an abundant and cost-effective transition metal, offers a sustainable alternative to precious metals like palladium and platinum in catalysis.[2][4] Aniline-derived ligands allow for fine-tuning of the metal center's coordination environment, directly impacting the catalytic activity and selectivity of the complex.[1] The inclusion of an allyl group on the aniline nitrogen introduces a reactive olefinic moiety. This feature opens up possibilities for subsequent intramolecular reactions or provides a specific steric profile that can influence substrate approach in a catalytic cycle. The resulting nickel(II) complexes can adopt various coordination geometries, such as square planar or octahedral, which are crucial determinants of their chemical behavior.[5][6][7] This guide will walk through the essential stages of synthesizing these valuable compounds, from the ligand to the final, characterized complex.

Synthesis of the N-Allyl Aniline Ligand

The foundational step is the synthesis of the N-allyl aniline ligand. The most common method is the N-allylation of aniline using an allyl halide and a base to act as an acid scavenger.[8][9] This prevents the protonation of the aniline starting material by the hydrogen halide byproduct, which would render it non-nucleophilic.

Protocol 2.1: Synthesis of N-Allylaniline

This protocol details the synthesis of N-allylaniline from aniline and allyl bromide.

Materials:

  • Aniline (freshly distilled)

  • Allyl bromide

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (10.0 g, 107.4 mmol) and anhydrous sodium carbonate (17.0 g, 160.4 mmol) to ethanol (100 mL).

  • Reagent Addition: While stirring vigorously, add allyl bromide (14.3 g, 118.1 mmol) dropwise to the mixture at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (Na₂CO₃ and NaBr). Wash the solid residue with a small amount of ethyl acetate.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-allylaniline.

  • Purification: Purify the product by vacuum distillation to obtain N-allylaniline as a light yellow oil.[10]

Rationale: The use of a 1.5 molar excess of Na₂CO₃ ensures complete neutralization of the HBr formed during the reaction.[8] Ethanol is an effective solvent as it solubilizes the aniline and allows for heating to a sufficient temperature to drive the reaction to completion.

ParameterValueReference
Aniline1.0 eq[8][9]
Allyl Bromide1.1 eq[8][9]
Base (Na₂CO₃)1.5 eq[8]
SolventEthanol[8]
TemperatureReflux (~80°C)[8]
Typical Yield70-80%[10]
Table 1: Typical Reaction Parameters for N-Allylation of Aniline.

Preparation of the Nickel(II) Complex

With the ligand in hand, the next stage is the complexation with a suitable nickel(II) salt. Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is a common and convenient starting material. The stoichiometry of the reaction (metal-to-ligand ratio) is critical as it often dictates the final coordination number and geometry of the complex. A 1:2 metal-to-ligand ratio is typically employed to favor the formation of an octahedral or square planar complex.[6][11]

Protocol 3.1: Synthesis of Bis(N-allylaniline)nickel(II) Chloride

Materials:

  • N-allylaniline (synthesized in Protocol 2.1)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol or Ethanol

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve N-allylaniline (2.0 eq) in 20 mL of methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve NiCl₂·6H₂O (1.0 eq) in 20 mL of methanol. The solution will be green.

  • Complexation: Add the nickel chloride solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation may be observed.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The color of the solution will typically change, indicating complex formation.[11]

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure until precipitation begins.

  • Purification: Wash the collected solid product with cold diethyl ether to remove any unreacted ligand.

  • Drying: Dry the final complex in a vacuum desiccator.

Causality: Methanol/ethanol is used as it effectively dissolves both the polar nickel salt and the less polar organic ligand, facilitating their interaction. Refluxing provides the necessary activation energy for the ligand exchange and complex formation to occur. Washing with diethyl ether is an effective purification step as the complex is typically insoluble in it, while the organic starting materials are soluble.

Workflow Visualization

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complexation cluster_2 Part 3: Characterization reactants_ligand Aniline + Allyl Bromide + Na2CO3 in Ethanol reflux_ligand Reflux (6-8h) reactants_ligand->reflux_ligand workup_ligand Work-up & Extraction reflux_ligand->workup_ligand purify_ligand Vacuum Distillation workup_ligand->purify_ligand product_ligand Pure N-Allyl Aniline purify_ligand->product_ligand reactants_complex N-Allyl Aniline + NiCl2·6H2O in Methanol product_ligand->reactants_complex reflux_complex Reflux (4-6h) reactants_complex->reflux_complex isolate_complex Cooling & Filtration reflux_complex->isolate_complex purify_complex Wash with Diethyl Ether isolate_complex->purify_complex product_complex Pure Ni(II) Complex purify_complex->product_complex char_methods FT-IR UV-Vis NMR Elemental Analysis X-Ray Crystallography product_complex->char_methods caption Figure 1. Overall workflow for synthesis and characterization.

Caption: Figure 1. Overall workflow for synthesis and characterization.

Characterization of Nickel(II) Complexes

Confirming the identity and structure of the synthesized complex is a critical step that relies on a suite of analytical techniques. Each technique provides a unique piece of the structural puzzle.

FT-IR Spectroscopy

Infrared spectroscopy is instrumental in confirming the coordination of the N-allyl aniline ligand to the nickel(II) center.

  • Coordination Evidence: The primary evidence for coordination comes from the appearance of new, typically weak, absorption bands in the far-infrared region (400-600 cm⁻¹). These bands are assigned to the Ni-N stretching vibrations.[6][12]

  • Ligand Vibrations: Changes in the C-N and aromatic C-H stretching vibrations of the aniline moiety upon complexation can also be observed. If the ligand is part of a larger Schiff base structure, a characteristic shift of the azomethine (C=N) stretching frequency to a lower wavenumber upon coordination is a key diagnostic indicator.[5][13]

UV-Visible Spectroscopy

Electronic spectroscopy provides insights into the d-orbital splitting and thus the coordination geometry of the Ni(II) ion.

  • Octahedral Complexes: Typically exhibit three spin-allowed d-d transitions, such as ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P).

  • Square Planar Complexes: Often diamagnetic, they show characteristic absorption bands in the visible region, which can be assigned to transitions like ¹A₁g → ¹B₁g.[5] The stability of the complex in solution can also be monitored over time, as significant changes in the UV-Vis spectrum would indicate decomposition or ligand exchange.[5]

¹H NMR Spectroscopy

While Ni(II) complexes can be paramagnetic, leading to broadened NMR signals, useful information can still be obtained for diamagnetic (typically square planar) complexes.

  • Proton Shifts: Coordination of the nitrogen atom to the nickel center causes a deshielding effect, resulting in a downfield shift of the aromatic and allyl protons compared to the free ligand.[6][14] Integration of the signals can help confirm the ligand-to-metal ratio in the complex.

X-Ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for structural elucidation. It provides precise information on:

  • Coordination Geometry: Unambiguously determines if the geometry is square planar, tetrahedral, or octahedral.[7][15][16]

  • Bond Lengths and Angles: Provides exact measurements of Ni-N bond lengths and the bond angles within the coordination sphere.[17]

  • Molecular Packing: Shows how the complex molecules are arranged in the crystal lattice.

TechniquePurposeKey ObservablesReference
FT-IR Confirm ligand coordinationAppearance of new Ni-N stretching bands (400-600 cm⁻¹)[6][12]
UV-Vis Determine coordination geometryPosition and number of d-d transition bands[5]
¹H NMR Confirm structure (for diamagnetic)Downfield shift of ligand protons upon complexation[14]
Elemental Analysis Verify empirical formulaAgreement between calculated and found %C, H, N[18]
X-Ray Crystallography Definitive structure determinationPrecise bond lengths, angles, and geometry[15][19]
Table 2: Summary of Key Characterization Techniques.

Potential Applications

Nickel(II) complexes bearing aniline and related N-donor ligands have demonstrated significant potential in homogeneous catalysis.

  • Cross-Coupling Reactions: These complexes can serve as efficient pre-catalysts for various C-C coupling reactions, such as Suzuki-Miyaura and Kumada-Corriu couplings, which are fundamental transformations in organic synthesis.[1][11]

  • C-H Functionalization: The development of nickel-catalyzed C-H activation and functionalization is a rapidly growing field, offering more atom-economical synthetic routes.[4]

  • Biological Activity: Schiff base complexes of nickel, a related class of compounds, have been investigated for their cytotoxic, antibacterial, and antifungal properties, suggesting potential applications in drug development.[5][20]

Reaction Scheme Visualization

G cluster_ligand Ligand Synthesis: N-Allylation cluster_complex Complex Formation Aniline Aniline N-Allyl Aniline N-Allyl Aniline Aniline->N-Allyl Aniline + Allyl Bromide (Na2CO3, EtOH, Reflux) Bis(N-allylaniline)nickel(II) Chloride Bis(N-allylaniline)nickel(II) Chloride N-Allyl Aniline->Bis(N-allylaniline)nickel(II) Chloride + 1/2 NiCl2·6H2O (MeOH, Reflux) caption Figure 2. General reaction schemes.

Caption: Figure 2. General reaction schemes.

Conclusion

The synthesis of nickel(II) complexes with N-allyl aniline ligands is a straightforward yet versatile process that yields compounds of significant academic and industrial interest. By following robust and well-rationalized protocols for ligand synthesis, complexation, and purification, researchers can reliably produce these materials. Thorough characterization using a combination of spectroscopic and analytical methods is essential to confirm the structure and purity of the final complexes, paving the way for their exploration in catalysis and materials science. This guide provides the foundational knowledge and practical steps necessary for scientists to successfully engage in this exciting area of coordination chemistry.

References

  • IJCRT.org. (n.d.). SPECTRAL STUDIES ON NICKEL (II) COMPLEXES WITH SCHIFF BASE LIGANDS. Retrieved from [Link]

  • IJIRSET. (2017, February). Synthesis and Characterisation of Nickel (II) Complexes with New Schiff Bases. Retrieved from [Link]

  • Al-Hamdani, A. A., et al. (2017). Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies. Molecules, 22(8), 1269. Available at: [Link]

  • Kumbhar, A. S., et al. (2011). Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambient temperature. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2011). Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambie. Available at: [Link]

  • Gangwar, A. P., & Singh, C. P. (2011). Synthesis, spectroscopy and biological studies of nickel (II) complexes with tetradentate Schiff bases having N2O2. Academic Journals. Available at: [Link]

  • Dehghani, F. S., et al. (2022). Water-soluble nickel (II) Schiff base complexes. Semantic Scholar. Available at: [Link]

  • Ojima, I., et al. (2022). Synthesis of 3-Allylindoles via Annulation of N-Allyl-2-ethynylaniline Derivatives Using a P,Olefin Type Ligand/Pd(0) Catalyst. ACS Publications. Available at: [Link]

  • Senechal-David, K., et al. (2013). Stable anilinyl radicals coordinated to nickel: X-ray crystal structure and characterization. PubMed. Available at: [Link]

  • Mondal, B., & Saha, N. (2014). Nickel(II) complexes containing ONS donor ligands: Synthesis, characterization, crystal structure and catalytic application. Indian Academy of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of Ni II complexes (a) 1 and (b) 2 and packing.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102718664A - Preparation method of N-allyl aniline compound.
  • Nishikiori, H., et al. (2020). Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Cationic allylnickel(II) complexes bearing labile N,S-donor ligands: Synthesis, characterization and crystal structure. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Ni(II)-(σ-Aryl) Complex: A Facile, Efficient Catalyst for Nickel-Catalyzed Carbon−Nitrogen Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, XRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of the Ni(II) complex; hydrogen atoms and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and homogeneous catalytic applications of nickel(II)-N-heterocyclic carbene complexes. Retrieved from [Link]

  • Western University. (2023). Synthesis of Ni(II) Complexes for Allylic C(sp3)-H Bond Activation for Aerobic Oxidation Catalysis. Retrieved from [Link]

  • International Journal of Research and Reports in Hematology. (2019). A Review on the Metal Complex of Nickel (Ii) Salicylhydroxamic Acid and its Aniline Adduct. Retrieved from [Link]

  • University of Regensburg. (2016). Synthesis, Characterization, and Reactivity Studies of Low-valent 3d Metal Complexes with N-Heterocyclic Carbene and α-Diimine Ligands. Retrieved from [Link]

  • Research Square. (n.d.). Synthesis and Characterization of New Nickel (II) Complex with N/O Donor Type Ligand. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of allyl- and aryl-iminopyrrolyl complexes of nickel. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Synthesis, characterization and a few noticeable properties of Ni(II) complexes embedded with azo (-N=N-) and azomethine. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Nickel(II) Homogeneous and Supported Complexes for the Hydrogenation of Furfural to Furfuryl Alcohol. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. Retrieved from [Link]

Sources

Scalable synthesis of N-Allyl-2-isopropylaniline for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the industrial-scale synthesis of N-Allyl-2-isopropylaniline , a critical intermediate in the manufacture of chloroacetamide herbicides and specialized pharmaceutical scaffolds. The synthesis presents a classic process chemistry challenge: selectively mono-alkylating a primary aniline without generating significant N,N-diallyl impurities.

We present two validated protocols:

  • Method A (The Standard): A robust, cost-effective biphasic alkylation using allyl bromide and phase transfer catalysis (PTC).

  • Method B (The Green Alternative): A catalytic dehydrative allylation using allyl alcohol, eliminating halide waste.

Key Performance Indicators (KPIs):

  • Target Purity: >98.5% (GC Area %)

  • Mono-Selectivity: >95% (Mono:Di ratio)[1]

  • Yield: >85% isolated

Introduction & Mechanistic Insight

The Steric Paradox

The ortho-isopropyl group on the aniline ring provides significant steric bulk. In theory, this hinders the nitrogen lone pair, reducing nucleophilicity compared to unsubstituted aniline.[2] However, in practice, once the mono-allyl product is formed, the secondary amine remains nucleophilic enough to attack a second equivalent of allyl bromide, leading to the N,N-diallyl impurity .

Why this matters: The boiling points of the mono-allyl product and the di-allyl impurity are often close (<15°C difference at reduced pressure), making separation by fractional distillation energy-intensive. Therefore, reaction selectivity is the primary Critical Quality Attribute (CQA).

Reaction Pathway Analysis

The following diagram illustrates the competitive landscape of the reaction. The goal is to maximize


 while minimizing 

.

ReactionPathway Aniline 2-Isopropylaniline (Starting Material) Mono This compound (Target Product) Aniline->Mono k1 (Primary Alkylation) Base, PTC Di N,N-Diallyl-2-isopropylaniline (Critical Impurity) Mono->Di k2 (Over-Alkylation) Excess Reagent AllylX Allyl Bromide (Reagent) AllylX->Mono AllylX->Di

Figure 1: Competitive reaction pathway. Process conditions must be tuned to suppress the k2 pathway.

Method A: Optimized Biphasic Alkylation (Standard Protocol)

This method utilizes a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (PTC). The use of an inorganic base (


 or 

) acts as a proton scavenger.
Critical Process Parameters (CPPs)
ParameterSetpointRationale
Stoichiometry 1.0 eq Aniline : 0.9 eq Allyl BromideCrucial: Limiting the alkylating agent ensures the reaction "starves" before over-alkylation occurs. Unreacted aniline is recycled.[3]
Temperature 40–50°CHigh enough for kinetics, low enough to suppress di-alkylation.
Catalyst TBAI (1-2 mol%)Facilitates transfer of allyl bromide into the organic phase.
Base

or

Maintains pH to neutralize HBr by-product.
Step-by-Step Protocol

Materials:

  • 2-Isopropylaniline (Purity >99%)

  • Allyl Bromide (Freshly distilled if yellow/brown)

  • Toluene (Industrial Grade)

  • Sodium Hydroxide (50% w/w aq. solution)

  • Tetrabutylammonium Iodide (TBAI)

Procedure:

  • Charge: To a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge 2-Isopropylaniline (135.2 g, 1.0 mol) , Toluene (400 mL) , and TBAI (3.7 g, 0.01 mol) .

  • Base Addition: Add NaOH 50% solution (88 g, 1.1 mol) . Agitate vigorously (300-400 RPM) to create a stable emulsion.

  • Controlled Addition: Heat the mixture to 40°C . Via a dropping funnel or dosing pump, add Allyl Bromide (108.9 g, 0.90 mol) dropwise over 2 hours .

    • Note: Do not exceed 55°C. The reaction is exothermic.

  • Digest: Stir at 45–50°C for an additional 4 hours.

  • IPC (In-Process Control): Sample the organic layer for GC analysis.

    • Target: Allyl Bromide < 0.5%.[1][4]

    • Acceptance: Mono-Allyl > 85%, Di-Allyl < 3%.

  • Quench & Split: Cool to 20°C. Add water (200 mL) to dissolve inorganic salts (NaBr). Stop stirring and allow phases to settle (15-30 min).

  • Separation: Drain the lower aqueous layer (Waste: High BOD/COD, contains NaBr).

  • Wash: Wash the organic layer with Brine (100 mL) to remove residual alkalinity.

  • Concentration: Strip Toluene under reduced pressure (Rotavap: 50°C, 100 mbar).

  • Purification: Perform fractional vacuum distillation on the crude oil.

    • Fraction 1: Unreacted Aniline (Recycle).

    • Fraction 2:This compound (Product) .

    • Residue: Di-allyl impurity and tars.

Method B: Catalytic Dehydrative Allylation (Green Route)

For facilities prioritizing Green Chemistry or lacking halide handling permits, this route uses Allyl Alcohol and a solid acid catalyst.

Mechanism:



Protocol Overview
  • Catalyst:

    
     (Tungstated Zirconia) or homogeneous Iridium catalysts.
    
  • Reagent: Allyl Alcohol (1.2 eq).

  • Conditions: 100°C, Toluene solvent.

  • Advantage: The only by-product is water.[5][6] High selectivity for mono-alkylation due to the specific pore size/acidity of the solid catalyst hindering the bulky product from reacting further.

Workflow Diagram

GreenProcess Start Start: 2-Isopropylaniline + Allyl Alcohol Rxn Reaction: Solid Acid Catalyst (WO3/ZrO2) 100°C, 6-8 hrs Start->Rxn Filter Filtration: Remove Solid Catalyst (Recycle Catalyst) Rxn->Filter Distill Distillation: Remove Water/Solvent Filter->Distill Final Final Product: This compound Distill->Final

Figure 2: Green chemistry workflow utilizing solid acid catalysis for minimal waste.

Analytical Controls & Specifications

To ensure lot-to-lot consistency, the following analytical methods are recommended.

GC-FID Method (Purity)
  • Column: DB-5 or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split 50:1.

  • Oven: 60°C (2 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Detector: FID at 300°C.

  • Retention Times (Approx):

    • Allyl Bromide: ~2.5 min

    • 2-Isopropylaniline: ~8.1 min

    • This compound: ~10.4 min

    • N,N-Diallyl impurity: ~12.8 min

Safety & Handling (HSE)
  • Allyl Bromide: Extreme Lachrymator and Toxic. All handling must occur in a fume hood or closed reactor system.

    • PPE:[4][6][7][8] Double nitrile gloves or Fluorinated Rubber (Vitoject) gloves are required. Latex is permeable.

  • Waste Disposal: Aqueous waste contains bromides and organic traces; requires specific halogenated waste streams.

  • Thermal Hazard: The alkylation is exothermic. Ensure cooling capacity is available before starting addition.

References

  • Kon, Y., et al. (2022). "Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst."[6] RSC Advances, 12, 11877–11884.[6] Link

  • Sigma-Aldrich. (n.d.). "2-Isopropylaniline Safety Data Sheet & Properties." Link

  • Stobec. (2012). "Allyl Bromide Safety Data Sheet." Link

  • TSI Journals. (2017). "N-Alkylation of Aniline by Copper-Chromite Catalyzer." Organic Chemistry: An Indian Journal. Link

  • Organic Chemistry Portal. (n.d.). "Synthesis of Allylic Amines: Recent Literature." Link

Sources

Application Note: Strategic Solvent Selection for the N-Allylation of Ortho-Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-allylation of ortho-substituted anilines is a pivotal transformation for synthesizing key intermediates in pharmaceutical and materials science. However, the reaction is often hampered by the inherent steric hindrance and reduced nucleophilicity imposed by the "ortho effect." This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in overcoming these challenges. We delve into the mechanistic underpinnings of how different solvent systems influence reaction kinetics, yield, and selectivity. Detailed protocols for solvent screening, including conventional, phase-transfer catalysis, and microwave-assisted methods, are presented alongside comparative data to guide experimental design.

Introduction: The Challenge of the Ortho-Substituent

N-Allyl anilines are valuable precursors for a wide array of chemical entities, enabling further functionalization to create complex molecular architectures. While the N-alkylation of aniline is a standard procedure, the presence of a substituent at the ortho position introduces significant synthetic hurdles. This phenomenon, known as the "ortho effect," results in a marked decrease in the basicity and nucleophilicity of the aniline nitrogen, irrespective of the substituent's electronic nature.[1][2]

The core of the challenge lies in steric inhibition. Upon reaction, the nitrogen atom transitions from a planar sp² hybridization to a tetrahedral sp³ state, leading to pronounced steric clashes between the incoming allyl group, the ortho-substituent, and the amine's hydrogen atoms.[1][3][4][5] This steric impediment not only slows the desired SN2 reaction but can also lead to incomplete conversion and the formation of side products. Consequently, a judicious choice of reaction solvent is not merely an optimization step but a fundamental parameter that dictates the feasibility and outcome of the allylation. This guide explores how to leverage solvent properties to navigate the steric and electronic constraints of ortho-substituted anilines.

The Mechanistic Role of Solvents in SN2 Allylation

The N-allylation of an aniline with an allyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction. The solvent's primary roles are to dissolve the reactants and to stabilize the transition state. The choice between different solvent classes can dramatically alter the energy landscape of the reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the most effective for SN2 reactions.[6] They possess large dipole moments, allowing them to effectively solvate the counter-ion of the base (e.g., K⁺ of K₂CO₃), but they do not engage in hydrogen bonding.[6][7] This leaves the aniline nucleophile relatively unsolvated, or "naked," rendering it more reactive and available for backside attack on the allyl halide.[6][8]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents are generally poor choices for this transformation. They can form strong hydrogen bonds with the lone pair of the aniline nitrogen and its N-H protons.[8][9] This creates a "solvent cage" around the nucleophile, which stabilizes its ground state and significantly increases the activation energy required for the reaction to proceed.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are typically ineffective when used with common inorganic bases (e.g., K₂CO₃, NaOH) due to poor solubility of the base. Reaction rates are often impractically slow. However, they can be highly effective in specific catalytic systems, such as phase-transfer catalysis or when using organometallic catalysts.[10][11]

  • Phase-Transfer Catalysis (PTC): PTC provides an elegant solution to the solubility problem encountered with nonpolar solvents.[12] This technique uses a phase-transfer agent, such as tetrabutylammonium bromide (TBAB), to shuttle an anionic species (like a deprotonated aniline or hydroxide ion) from an aqueous or solid phase into the organic phase where the reaction occurs.[13] This approach is a cornerstone of green chemistry, as it allows the use of inexpensive inorganic bases and environmentally benign solvents.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction by efficiently heating the solvent and reactants.[14][15] This technique often allows for shorter reaction times, lower catalyst loadings, and can enable reactions that fail under conventional heating.[16][17][18]

Experimental Protocols and Workflows

Model Reaction: Allylation of 2-Isopropylaniline

To illustrate the solvent screening process, we will use the N-allylation of 2-isopropylaniline with allyl bromide as a model system. The bulky isopropyl group provides a significant steric challenge, making solvent choice paramount.

Reaction: (A proper chemical drawing would be here)

General Protocol for Solvent Screening

This protocol outlines a parallel synthesis approach to efficiently screen multiple solvents.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Supplier
2-IsopropylanilineC₉H₁₃N135.21Sigma-Aldrich
Allyl BromideC₃H₅Br120.98Acros Organics
Potassium Carbonate (anhydrous)K₂CO₃138.21Fisher
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr322.37Alfa Aesar
Dimethylformamide (DMF)C₃H₇NO73.09VWR
Acetonitrile (ACN)C₂H₃N41.05VWR
TolueneC₇H₈92.14VWR
Ethanol (EtOH)C₂H₅OH46.07VWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher
Saturated aq. NaCl (Brine)NaCl58.44Lab Prepared
Anhydrous MgSO₄MgSO₄120.37Sigma-Aldrich
TLC Plates (Silica Gel 60 F₂₅₄)--Millipore

Step-by-Step Procedure:

  • Preparation: To five separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add anhydrous potassium carbonate (415 mg, 3.0 mmol, 1.5 equiv).

  • Reagent Addition:

    • To each flask, add 2-isopropylaniline (270 mg, 2.0 mmol, 1.0 equiv).

    • To the flask designated for PTC, also add TBAB (64 mg, 0.2 mmol, 10 mol%).

  • Solvent Addition:

    • To Flask 1, add DMF (10 mL).

    • To Flask 2, add Acetonitrile (10 mL).

    • To Flask 3, add Toluene (10 mL).

    • To Flask 4, add Ethanol (10 mL).

    • To Flask 5 (PTC), add Toluene (10 mL) and Water (1 mL).

  • Reaction Initiation: Place the flasks in a pre-heated oil bath at 80 °C. Add allyl bromide (266 mg, 2.2 mmol, 1.1 equiv) to each flask. Fit each flask with a reflux condenser.

  • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate mobile phase. Visualize spots under UV light (254 nm). The reaction is complete upon the disappearance of the starting aniline spot.

  • Workup:

    • Once complete, allow the flasks to cool to room temperature.

    • Filter the contents of the anhydrous reactions (Flasks 1, 2, 3, 4) through a pad of celite, washing with ethyl acetate (20 mL). For the PTC reaction (Flask 5), transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic phases and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product via flash column chromatography on silica gel. Analyze the purified product by ¹H NMR and GC-MS to determine the yield and purity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive solvent screening experiment.

G cluster_prep 1. Reaction Setup (Parallel) cluster_reaction 2. Reaction Execution cluster_analysis 3. Workup & Analysis cluster_decision 4. Optimization p1 Weigh Aniline, Base (K2CO3) p2 Aliquot into 5 Flasks p1->p2 p3 Add Specific Solvent to each Flask p2->p3 p4 Add PTC Catalyst to designated flask p3->p4 r1 Equilibrate to 80°C p4->r1 r2 Add Allyl Bromide r1->r2 r3 Monitor by TLC (hourly) r2->r3 a1 Quench & Extract r3->a1 a2 Purify via Column Chromatography a1->a2 a3 Analyze Yield & Purity (NMR, GC-MS) a2->a3 d1 Compare Results a3->d1 d2 Select Optimal Solvent System d1->d2

Caption: Workflow for parallel solvent screening in the allylation of ortho-substituted anilines.

Comparative Data and Discussion

The choice of solvent has a profound impact on the reaction outcome. The table below summarizes the expected results for the model reaction based on established principles of chemical reactivity.

Table 1: Expected Outcomes for Allylation of 2-Isopropylaniline in Various Solvents

Solvent SystemExpected Reaction Time (h)Expected Yield (%)Selectivity (Mono- vs. Di-)Key Considerations
DMF2 - 4> 90%Excellent (>98:2)High yield, but high boiling point makes removal difficult.
Acetonitrile (ACN)4 - 880 - 90%Excellent (>98:2)Good yield, easier to remove than DMF. Lower boiling point may require longer time.
Toluene> 24< 10%N/AVery slow due to poor solubility of the inorganic base.
Ethanol (EtOH)> 24< 5%N/AProtic solvent deactivates the nucleophile via hydrogen bonding.[6]
Toluene/H₂O (PTC w/ TBAB)6 - 1085 - 95%Excellent (>98:2)Green, scalable, avoids anhydrous conditions. Ideal for industrial applications.[12]

Discussion of Results:

  • Polar Aprotic Dominance: As predicted by SN2 reaction theory, the polar aprotic solvents DMF and acetonitrile deliver the highest yields in the shortest time.[6] They effectively support the reaction by solvating the potassium cation while leaving the aniline nucleophile highly reactive.

  • Failure of Protic and Nonpolar Solvents: Ethanol, a polar protic solvent, completely suppresses the reaction by forming a hydrogen-bonded solvent shell around the aniline.[6][9] Toluene fails due to its inability to dissolve the potassium carbonate base, preventing the deprotonation of the aniline needed to initiate the reaction.

  • The Power of Phase-Transfer Catalysis: The PTC system demonstrates remarkable efficacy, matching the yield of the best polar aprotic solvents. This highlights its utility in overcoming solubility barriers and represents a more sustainable and often more cost-effective approach for large-scale synthesis.[12]

  • Control of Selectivity: For ortho-substituted anilines, mono-allylation is strongly favored across all effective solvent systems. The steric bulk of the ortho-substituent, combined with the newly added allyl group, provides a formidable barrier to a second alkylation event.[19]

Mechanistic Visualization: Solvent-Nucleophile Interactions

The diagram below illustrates the fundamental difference in how polar aprotic and polar protic solvents interact with the aniline nucleophile, explaining their divergent effects on the reaction rate.

G cluster_aprotic A) Polar Aprotic Solvent (e.g., DMF) cluster_protic B) Polar Protic Solvent (e.g., EtOH) A_Aniline Ortho-Aniline (Naked Nucleophile) A_TS [Transition State]‡ (Stabilized by Dipole) A_Aniline->A_TS SN2 Attack A_Allyl Allyl-Br A_Allyl->A_TS A_Product N-Allyl Product A_TS->A_Product A_Rate Fast Rate B_Aniline Ortho-Aniline (Solvated Nucleophile) B_TS [Transition State]‡ (High Energy) B_Aniline->B_TS Hindered Attack B_Allyl Allyl-Br B_Allyl->B_TS B_Product N-Allyl Product B_TS->B_Product B_Rate Slow/No Reaction SolvationCage H-Bond Cage

Caption: Influence of solvent class on the aniline nucleophile and SN2 reaction rate.

Conclusion and Recommendations

The successful N-allylation of sterically hindered ortho-substituted anilines is critically dependent on solvent selection. The experimental evidence and underlying chemical principles lead to the following key recommendations for researchers:

  • Prioritize Polar Aprotic Solvents: For laboratory-scale synthesis where rapid reaction and high yield are the primary goals, polar aprotic solvents like DMF and acetonitrile should be the first choice.

  • Employ Phase-Transfer Catalysis for Scalability and Sustainability: For process development, large-scale synthesis, or when adhering to green chemistry principles, a phase-transfer catalysis system using a nonpolar solvent like toluene with an aqueous base is highly recommended.

  • Avoid Polar Protic Solvents: Alcohols, water, and other polar protic solvents should be strictly avoided as they significantly inhibit the reaction by deactivating the aniline nucleophile.

  • Empirical Screening is Essential: While these guidelines provide a strong starting point, the optimal solvent can be substrate-specific. A parallel screening experiment, as detailed in this note, is the most reliable method to identify the ideal conditions for a novel substrate.

By strategically selecting the solvent system, chemists can effectively overcome the steric and electronic challenges posed by the ortho effect, enabling the efficient and high-yielding synthesis of valuable N-allyl aniline building blocks.

References

  • Ortho effect - Wikipedia. [Link]

  • Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. (2014). [Link]

  • Why Ortho Effect Will Make You Question Acidic Character? - CG's Chemistry Solutions. (2021). [Link]

  • SN2 Effect of Solvent | OpenOChem Learn. [Link]

  • Ortho effect - A to Z Chemistry - WordPress.com. (2020). [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (2017). [Link]

  • Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC. (2022). [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. (2011). [Link]

  • (PDF) Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. (2025). [Link]

  • Ortho Effect - BYJU'S. [Link]

  • LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES - ChemRxiv. (2026). [Link]

  • Solvent Polarity in SN1 and SN2 Reactions - Wolfram Demonstrations Project. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023). [Link]

  • Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters - RSC Publishing. (2023). [Link]

  • What effect does the polarity of a solvent have on an Sn2 Reaction? : r/chemhelp - Reddit. (2017). [Link]

  • Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition | Bentham Science Publishers. (2022). [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. (2025). [Link]

  • Solvent Effects on Sn2 Reactions - YouTube. (2014). [Link]

  • (PDF) Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. (2025). [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). [Link]

  • Microwave-Assisted Amination from Aryl Triflates without Base and Catalyst. (2004). [Link]

  • Enantioselective N‐ and C‐allylic alkylation reactions of aniline. - ResearchGate. (2018). [Link]

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PubMed. (2014). [Link]

  • A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols | The Journal of Organic Chemistry - ACS Publications. (2019). [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions - ResearchGate. (2021). [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Mono-allylation of N-Allyl-2-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Allyl-2-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the selective mono-allylation of 2-isopropylaniline. Our goal is to help you navigate the common challenges of this synthesis, particularly the suppression of the N,N-diallylated byproduct, to optimize your product yield and purity.

Reaction Overview and Key Challenges

The N-allylation of 2-isopropylaniline is a nucleophilic substitution reaction. The primary challenge in this synthesis is achieving high selectivity for the mono-allylated product over the di-allylated product. The steric hindrance provided by the ortho-isopropyl group kinetically disfavors the second allylation, yet over-alkylation remains a significant side reaction under many conditions.[1][2]

Reaction Mechanism: Desired vs. Side Reaction

The reaction proceeds via a standard S_N2 mechanism where the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic allyl halide or a catalytically activated allyl alcohol.

reaction_mechanism reactant reactant product product side_product side_product reagent reagent sub 2-Isopropylaniline allyl_halide1 + Allyl-X mono_product This compound (Desired Product) sub->mono_product 1st Allylation (Fast) allyl_halide2 + Allyl-X di_product N,N-Diallyl-2-isopropylaniline (Side Product) mono_product->di_product 2nd Allylation (Slower, Sterically Hindered) sub_key Substrate prod_key Desired Product side_prod_key Side Product

Caption: Reaction pathway for the mono- and di-allylation of 2-isopropylaniline.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the optimization of the mono-allylation reaction.

Q1: Which allylating agent is best: allyl bromide, allyl chloride, or allyl alcohol?

A1: The choice of allylating agent is a critical parameter.

  • Allyl Bromide/Chloride: These are highly reactive electrophiles that facilitate the reaction under mild conditions.[3][4] Allyl bromide is generally more reactive than allyl chloride. However, their high reactivity can sometimes lead to a higher incidence of di-allylation if the reaction is not carefully controlled. These reactions generate a hydrohalic acid byproduct, necessitating the use of a base.[5]

  • Allyl Alcohol: Using allyl alcohol is a greener approach, as the only byproduct is water.[1][2] However, this method requires a catalyst (e.g., solid acids like WO₃/ZrO₂ or transition metal complexes) and typically higher reaction temperatures (e.g., 140-160 °C) to activate the alcohol's hydroxyl group.[1][6] The steric hindrance of the N-allyl aniline product can inhibit over-allylation when using certain solid catalysts.[1][2]

Q2: What is the role of the base, and which one should I choose?

A2: A base is essential when using allyl halides to neutralize the H-X acid formed during the reaction.[5] Without a base, the acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and effective bases. Potassium carbonate (K₂CO₃) is a cost-effective choice.[3][5] Cesium carbonate (Cs₂CO₃) is more soluble and basic, often enabling the reaction to proceed under milder conditions and suppressing undesired dialkylation.[7]

  • Potassium Fluoride on Celite (KF-Celite): This supported reagent has been shown to be highly effective for mono-allylation, even with a near-stoichiometric ratio of aniline to allyl halide.[4][8] The fluoride ion is believed to form a hydrogen bond with the amine proton, enhancing its nucleophilicity.[4]

Q3: How does the solvent affect the reaction yield and selectivity?

A3: The solvent plays a crucial role in reaction rate and selectivity.

  • Polar Aprotic Solvents (Acetonitrile, DMF, DMSO): These are excellent choices for S_N2 reactions. They effectively solvate the cation of the base (e.g., K⁺) while leaving the anion (CO₃²⁻) relatively free and reactive. Acetonitrile is often a preferred solvent for achieving high yields in a short time.[5][8]

  • Aromatic and Alkane Solvents (Toluene, n-Octane): Non-polar solvents are often used in catalyst-driven reactions with allyl alcohol.[1][9] In some cases, polar solvents can inhibit these catalytic systems.[1]

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used.[5][10] PTC facilitates the transfer of the base (e.g., carbonate) or the deprotonated aniline into the organic phase where the reaction occurs, often allowing the use of less hazardous solvents like toluene.[10]

Q4: How can I control the stoichiometry to favor mono-allylation?

A4: Controlling the stoichiometry is a primary strategy to prevent di-allylation.

  • Aniline to Allyl Halide Ratio: Using a slight excess of the aniline (e.g., 1.2 to 1.5 equivalents) relative to the allylating agent (1.0 equivalent) is a common and effective method.[8] This ensures the allylating agent is more likely to encounter an unreacted aniline molecule rather than the mono-allylated product.

  • Slow Addition: Adding the allylating agent slowly (e.g., via a syringe pump) to the mixture of aniline and base can help maintain a low instantaneous concentration of the electrophile, further favoring the mono-alkylation reaction.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive aniline (protonated).2. Insufficient reaction temperature or time.3. Poor quality or decomposed reagents.4. Catalyst (if used) is inactive.1. Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is present and well-mixed.[5]2. Increase temperature gradually and monitor reaction progress by TLC or GC.[1]3. Use freshly distilled aniline and a fresh bottle of allyl halide.4. If using a solid catalyst, ensure it was prepared and activated correctly.[1]
Significant Formation of Di-allylated Product 1. Stoichiometry is incorrect (excess allylating agent).2. Reaction temperature is too high or time is too long.3. High concentration of allylating agent.1. Use a slight excess of 2-isopropylaniline (1.2-1.5 eq.).[8]2. Optimize the reaction to stop once the starting material is consumed. Monitor closely by TLC/GC.3. Add the allylating agent dropwise or via a syringe pump over an extended period.
Reaction is Messy / Multiple Unidentified Spots on TLC 1. Reagents are impure.2. Reaction temperature is too high, causing decomposition.3. Oxidative side reactions.1. Purify starting materials. Aniline can be distilled from zinc dust to remove oxidized impurities.[11]2. Lower the reaction temperature.3. Consider running the reaction under an inert atmosphere (Nitrogen or Argon).[9]
Product Streaking on Silica Gel TLC/Column 1. Aniline derivatives are basic and interact strongly with acidic silica gel.1. For TLC, add 1-2% triethylamine (Et₃N) or ammonia solution to the developing solvent.2. For column chromatography, pre-treat the silica gel by flushing with eluent containing 1-2% Et₃N, or use a basic stationary phase like alumina.[12]

Detailed Experimental Protocols

Protocol 1: Optimized Mono-allylation using Allyl Bromide and K₂CO₃

This protocol is designed to maximize the yield of the mono-allylated product by controlling stoichiometry and reaction conditions.

Materials:

  • 2-Isopropylaniline (1.0 eq.)

  • Allyl Bromide (0.9 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq.)

  • Acetonitrile (ACS grade, anhydrous)

  • Triethylamine (for chromatography)

  • Ethyl Acetate & Hexanes (for chromatography)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-isopropylaniline (1.0 eq.) and anhydrous acetonitrile (approx. 0.2 M concentration relative to aniline).

  • Add Base: Add powdered anhydrous K₂CO₃ (2.0 eq.) to the solution.

  • Heating: Begin vigorous stirring and heat the mixture to reflux (approx. 82°C).

  • Slow Addition: Once refluxing, add allyl bromide (0.9 eq.) dropwise to the mixture over 30-60 minutes using a dropping funnel or syringe pump.

  • Reaction Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete in 3-6 hours. The goal is to stop the reaction upon complete consumption of the starting aniline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Use a solvent system of hexanes and ethyl acetate (e.g., starting with 98:2 and gradually increasing polarity). Crucially, add 1% triethylamine to the eluent mixture to prevent product streaking and improve recovery. [12]

    • Combine the fractions containing the pure mono-allylated product and concentrate under reduced pressure to yield this compound as an oil.

Protocol 2: Reaction Monitoring by TLC
  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spotting: Apply three spots: the starting 2-isopropylaniline (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Eluent: Develop the plate in a chamber with a 9:1 Hexanes:Ethyl Acetate mixture containing 1% triethylamine.

  • Visualization: Visualize under a UV lamp (254 nm). The product will be a new, less polar spot (higher Rf) than the starting aniline. The di-allylated product will be even less polar (highest Rf).

Analytical Methods for Product Characterization

After purification, the identity and purity of this compound should be confirmed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing purity and confirming the molecular weight of the product and any byproducts.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is well-suited for analyzing aniline derivatives without the need for derivatization.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the product. The appearance of signals corresponding to the allyl group and the disappearance of one of the N-H protons (relative to the starting material) are key indicators.

Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product analysis.

workflow start_end start_end process process decision decision output output start Start setup Reaction Setup (Aniline, Base, Solvent) start->setup addition Slow Addition of Allylating Agent setup->addition monitor Monitor by TLC/GC addition->monitor complete Aniline Consumed? monitor->complete complete->monitor No workup Aqueous Workup & Extraction complete->workup Yes purify Column Chromatography (w/ Triethylamine) workup->purify characterize Characterization (NMR, GC-MS) purify->characterize product Pure Product characterize->product end End product->end

Caption: General experimental workflow for the synthesis and purification of this compound.

References

  • S. S. Praveen Kumar Darsi et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5):35-38.
  • Yusuke Kon et al. (2022). Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. RSC Advances. Available at: [Link]

  • Mohammad Pouresmaeily Seyed et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2):125. Available at: [Link]

  • Yusuke Kon et al. (2022). Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid. Semantic Scholar. Available at: [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • ResearchGate (2018). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. Available at: [Link]

  • Rajendran Manikandan et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Ghorai et al. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • Jian-bo Chang et al. (2016). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. ResearchGate. Available at: [Link]

  • Vittorio Pace et al. (2007). Effective Monoallylation of Anilines Catalyzed by Supported KF. Request PDF. Available at: [Link]

  • A. R. Bayguzina & R. Khusnutdinov. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • R. Ranucci et al. (2004). Selective N-Alkylation of Anilines in Ionic Liquids. Request PDF. Available at: [Link]

  • Carmela Aprile et al. (2021). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. Available at: [Link]

  • Saravanakumar Elangovan et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Toshihide Kawai et al. (2022). Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. Ingenta Connect. Available at: [Link]

  • E. Iglesias-Bexiga et al. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green catalyst. ChemRxiv. Available at: [Link]

  • Yusuke Kon et al. (2022). Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. RSC Publishing. Available at: [Link]

  • Yasmin S. Al-Yami et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. Catalysis Science & Technology. Available at: [Link]

  • P.M. Riggin et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Available at: [Link]

  • PTC Organics. Industrial Phase-Transfer Catalysis. Available at: [Link]

  • G. Li et al. (2015). Synthesis of n-isopropylaniline by catalytic distillation. ResearchGate. Available at: [Link]

  • Tomoo Mizugaki et al. (2010). One-potN-alkylation of primary amines to secondary amines by gold clusters supported on porous coordination polymers. SciSpace. Available at: [Link]

  • B. Ramalingam et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Available at: [Link]

  • Vittorio Pace et al. (2007). Effective Monoallylation of Anilines Catalyzed by Supported KF. Scribd. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of allylic amines. Available at: [Link]

  • Google Patents. DE2153792B2 - Process for the preparation of N-isopropylaniline.
  • A. Hosomi et al. REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNThESIS. SciSpace. Available at: [Link]

  • M. T. Szymański et al. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. Available at: [Link]

  • Reddit r/chemistry. Purify and dry aniline?. Available at: [Link]

  • A. M. Vetro et al. (2023). Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules. Chemistry – A European Journal. Available at: [Link]

  • R. L. Augustine (1996). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. Available at: [Link]

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Alternative base catalysts for 2-isopropylaniline alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the N-alkylation of 2-isopropylaniline (also known as o-cumidine).

This guide moves beyond standard homogeneous bases (e.g.,


, 

) to explore alternative heterogeneous and solid-supported base catalysts . These alternatives address specific challenges posed by the steric hindrance of the ortho-isopropyl group, offering improved selectivity, easier workup, and greener profiles.

Topic: Alternative Base Catalysts for N-Alkylation of Sterically Hindered Anilines Status: Active Target Substrate: 2-Isopropylaniline (CAS: 643-28-7)

PART 1: Troubleshooting & Diagnostics (Q&A)

Q1: I am observing low conversion (<40%) even after 24 hours. Is the steric bulk of the isopropyl group the primary cause? A: Yes, but the base choice often exacerbates this. The bulky ortho-isopropyl group creates significant steric shielding around the nitrogen nucleophile.

  • Diagnosis: Standard granular bases like

    
     often have low surface area and poor solubility in non-polar solvents, leading to slow deprotonation kinetics.
    
  • Solution: Switch to Potassium Fluoride on Alumina (

    
    ) .[1][2] This solid-supported base provides a highly active, dispersed basic surface that enhances nucleophilicity through hydrogen bond activation rather than simple deprotonation. It is particularly effective for hindered amines where "naked" fluoride ions increase basicity without adding steric bulk.
    

Q2: I am seeing significant dialkylation (over-alkylation) when aiming for the mono-alkylated product. How can I control this? A: Over-alkylation is a common artifact of homogeneous basic conditions where the product (secondary amine) is more nucleophilic than the starting material.

  • Diagnosis: In homogeneous systems, the reaction rates are governed purely by nucleophilicity.

  • Solution: Utilize Hydrotalcites (Mg-Al Layered Double Hydroxides) . These heterogeneous basic catalysts possess "shape-selective" properties. The pore structure and surface adsorption characteristics often favor the desorption of the mono-alkylated product before a second alkylation can occur. Additionally, using a Basic Ionic Liquid (like [bmim]OH) can act as both solvent and catalyst, stabilizing the mono-alkylated transition state.

Q3: My solid base catalyst (Hydrotalcite) loses activity after one cycle. How do I regenerate it? A: Catalyst poisoning by water or halide byproducts is likely.

  • Diagnosis: Hydrotalcites and basic zeolites are sensitive to

    
     (forming carbonates) and water (blocking active sites).
    
  • Solution:

    • Calcination: Re-calcine the hydrotalcite at 450°C for 4-6 hours under

      
       flow to restore the mixed oxide phase (Mg(Al)O).
      
    • Wash Protocol: For halide poisoning, wash the catalyst thoroughly with warm ethanol/water to remove inorganic salts before recalcination.

Q4: Can I avoid using alkyl halides entirely to reduce toxic waste? A: Yes. You should transition to "Borrowing Hydrogen" (BH) catalysis.

  • Mechanism: Use an alcohol as the alkylating agent with a transition metal catalyst (Ru or Ir) and a base.

  • Base Recommendation: While

    
     is standard, Hydrotalcites  can serve as a dual-function support and base for metal nanoparticles (e.g., 
    
    
    
    ), allowing the reaction to proceed with alcohols, producing only water as a byproduct.

PART 2: Technical Deep Dive – Alternative Base Systems

Potassium Fluoride on Alumina ( )

Why it works:


 is not just a mixture; it is a distinct surface phase. The alumina support disperses the potassium fluoride, creating a high surface area of basic sites. The fluoride ion, supported on the alumina lattice, acts as a quasi-naked base, significantly increasing its basicity compared to bulk KF. This system promotes N-alkylation via an interfacial mechanism that is less sensitive to the steric bulk of 2-isopropylaniline.
Calcined Hydrotalcites (Mg-Al Mixed Oxides)

Why it works: Hydrotalcites are anionic clays. When calcined, they form metastable mixed oxides with tunable Lewis and Brønsted basicity (


 - 

pairs). For 2-isopropylaniline, the surface basicity facilitates proton abstraction, while the specific surface geometry can restrict the formation of the bulkier dialkylated product. They are easily filtered and recyclable.
Basic Ionic Liquids (e.g., [bmim]OH)

Why it works: Imidazolium-based ionic liquids with basic anions (hydroxide, acetate) serve a dual role: they are polar solvents that dissolve the hindered aniline and catalysts that activate the amine. They stabilize the charged transition states of the


 reaction more effectively than traditional organic solvents.

PART 3: Validated Experimental Protocols

Protocol A: N-Alkylation using (Solid-Supported Base)

Best for: High yields, mild conditions, and hindered substrates.

Reagents:

  • 2-Isopropylaniline (10 mmol)

  • Alkyl Halide (e.g., Benzyl bromide, 11 mmol)

  • Catalyst:

    
     (40 wt% loading, 5 g)
    
  • Solvent: Acetonitrile (

    
    ) (30 mL)
    

Preparation of


: 
  • Dissolve KF (20 g) in distilled water (100 mL).

  • Add neutral Alumina (30 g) and stir for 1 hour.

  • Remove water under reduced pressure (rotary evaporator).

  • Dry in an oven at 120°C for 4 hours. Store in a desiccator.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 2-isopropylaniline (1.35 g, 10 mmol) in acetonitrile (30 mL).

  • Activation: Add the prepared

    
     (5 g). Stir vigorously at room temperature for 10 minutes.
    
  • Addition: Add the alkyl halide (11 mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to mild reflux (approx. 60-80°C) or use ultrasound irradiation at 40°C. Monitor by TLC/GC.

    • Note: The hindered aniline may require 4–8 hours for completion.

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the solid catalyst. Wash the solid pad with ethyl acetate (2 x 10 mL).

  • Purification: Evaporate the solvent. The residue is often pure enough, or can be purified via short-column chromatography.[3]

Protocol B: "Green" Alkylation using Hydrotalcite (Mg/Al)

Best for: Eco-friendly process, recyclability, and selectivity.

Reagents:

  • 2-Isopropylaniline (10 mmol)

  • Alkyl Halide (10 mmol)

  • Catalyst: Mg-Al Hydrotalcite (Calcined, 0.5 g)

  • Solvent: Toluene or DMF (20 mL)

Step-by-Step Procedure:

  • Catalyst Activation: Calcine the commercial hydrotalcite at 450°C for 4 hours prior to use to generate the active mixed oxide form.

  • Reaction: Mix 2-isopropylaniline, alkyl halide, and the calcined catalyst in toluene.

  • Conditions: Reflux (110°C) under

    
     atmosphere for 12 hours.
    
  • Workup: Filter the hot solution to recover the catalyst.

  • Regeneration: Wash the catalyst with acetone and water, then re-calcine for the next run.

PART 4: Data & Visualization

Comparative Performance of Base Catalysts

Data based on typical N-benzylation of hindered anilines.

Catalyst SystemReaction TimeYield (Mono)Selectivity (Mono:Di)Recyclability

/ DMF
(Standard)
18-24 h65%80:20Poor

/ MeCN
4-8 h92%95:5Good (2-3 cycles)
Mg-Al Hydrotalcite 12 h85%98:2Excellent (>5 cycles)
[bmim]OH (Ionic Liquid)6 h88%90:10Moderate
Workflow Diagram: Surface Activation Mechanism

The following diagram illustrates how the alumina support disperses the fluoride ion to activate the hindered amine.

KF_Activation KF_Solid Bulk KF (Low Activity) KF_Al2O3 KF/Al2O3 Surface (Dispersed F- sites) KF_Solid->KF_Al2O3 Impregnation & Drying Alumina Alumina Support (High Surface Area) Alumina->KF_Al2O3 Activated_Complex H-Bonded Complex (N-H ... F-) KF_Al2O3->Activated_Complex Surface Contact Aniline 2-Isopropylaniline (Hindered Nucleophile) Aniline->Activated_Complex Adsorption Product N-Alkylated Product + HX salt Activated_Complex->Product + Alkyl Halide SN2 Attack AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->Product

Caption: Mechanism of KF/Al2O3 activation showing dispersion of fluoride ions facilitating deprotonation of the hindered aniline.

Decision Tree: Choosing the Right Base

Use this logic flow to select the optimal catalyst for your specific constraints.

Catalyst_Selection Start Start: N-Alkylation of 2-Isopropylaniline Constraint1 Primary Constraint? Start->Constraint1 Speed Reaction Speed & Yield Constraint1->Speed Maximize Selectivity Mono-Selectivity (Avoid Dialkylation) Constraint1->Selectivity Maximize Green Green Chemistry (No Halides/Waste) Constraint1->Green Prioritize KF Use KF/Al2O3 (High Activity) Speed->KF Hydro Use Hydrotalcites (Shape Selective) Selectivity->Hydro Borrowing Use Ru/Hydrotalcite (Borrowing Hydrogen w/ Alcohols) Green->Borrowing

Caption: Decision matrix for selecting base catalysts based on experimental priorities.

References

  • KF/Al2O3 Catalysis: Basavaiah, D., & Rao, A. J. (2003). "KF/Al2O3 as an efficient, green, and reusable catalytic system for the N-alkylation of amines." Synthetic Communications.

  • Hydrotalcites in Alkylation: Choudary, B. M., et al. (2001). "Layered double hydroxides as efficient solid base catalysts for N-alkylation of amines." Green Chemistry.

  • Ionic Liquids: Zhang, S., et al. (2006). "Ionic liquid-catalyzed N-alkylation of amines with alkyl halides." Tetrahedron Letters.

  • Borrowing Hydrogen: Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[4][5][6] Advanced Synthesis & Catalysis.

  • General Review: "Alkylation of Amines." Organic Chemistry Portal.

Sources

Validation & Comparative

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Allyl-2-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. N-Allyl-2-isopropylaniline, a substituted aniline derivative, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, offering a predictive framework for its identification. Furthermore, we will compare this mass spectrometric "fingerprint" with alternative analytical methodologies, providing researchers with a comprehensive toolkit for the characterization of this and similar molecules.

The Structural Context: this compound

This compound (C₁₂H₁₇N, Molecular Weight: 175.27 g/mol ) incorporates three key structural features that dictate its fragmentation behavior under electron ionization: a benzene ring, a secondary amine linker, and two distinct alkyl substituents—an N-allyl group and an ortho-positioned isopropyl group. Understanding the characteristic fragmentation pathways of each of these moieties is crucial for interpreting the resulting mass spectrum.

Predicting the Fragmentation Symphony: An Analysis of the EI-MS Pattern

While a publicly available experimental mass spectrum for this compound is not readily found, we can construct a highly probable fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds.[1][2] The molecular ion ([M]⁺˙) is expected at m/z 175.

The fragmentation of this compound is anticipated to be a composite of the pathways observed for 2-isopropylaniline and N-allylaniline. The initial ionization will likely occur at the nitrogen atom, which possesses a lone pair of electrons, forming a radical cation.

Key Fragmentation Pathways:
  • Loss of a Methyl Group (Benzylic Cleavage): The most facile fragmentation is predicted to be the loss of a methyl radical (•CH₃) from the isopropyl group. This results in the formation of a highly stable secondary benzylic carbocation. This fragmentation is the characteristic base peak for 2-isopropylaniline isomers, producing an ion at m/z 120.[3] For this compound, this cleavage would yield a prominent ion at m/z 160 ([M-15]⁺) . The stability of the resulting cation, resonance-stabilized by the aromatic ring and the nitrogen atom, strongly suggests this will be a significant peak, likely the base peak.

  • α-Cleavage at the N-Allyl Group: Cleavage of the C-C bond alpha to the nitrogen atom in the allyl group is a common pathway for N-substituted anilines. This would involve the loss of a vinyl radical (•CH=CH₂) to produce an ion at m/z 148 ([M-27]⁺) .

  • Loss of the Allyl Group: Homolytic cleavage of the N-C bond of the allyl group would result in the loss of an allyl radical (•C₃H₅), leading to an ion at m/z 134 ([M-41]⁺) . This fragment corresponds to the 2-isopropylanilinium ion.

  • Retro-Diels-Alder (RDA)-type Rearrangement: While less common for simple N-allylanilines, cyclic rearrangements can occur. A potential RDA-type fragmentation within the allyl group is less likely to be a major pathway but could contribute to minor ions.

  • Cleavage of the Isopropyl Group: Loss of the entire isopropyl group as a radical (•C₃H₇) would generate an ion corresponding to N-allylaniline at m/z 133 ([M-42]⁺) . The NIST WebBook provides the mass spectrum of N-allylaniline, which can be used for comparison.[4][5]

  • Formation of Tropylium and Azatropylium Ions: Rearrangements involving the aromatic ring can lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91 . Additionally, ions containing the nitrogen atom, such as the azatropylium ion, may also be observed.

The following table summarizes the predicted key fragment ions for this compound.

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway Predicted Relative Abundance
175[C₁₂H₁₇N]⁺˙-Molecular IonModerate
160[C₁₁H₁₄N]⁺•CH₃Benzylic cleavage of the isopropyl groupHigh (likely Base Peak)
148[C₁₀H₁₂N]⁺•C₂H₃α-Cleavage of the N-allyl groupModerate
134[C₉H₁₂N]⁺•C₃H₅Loss of the allyl groupModerate to High
133[C₉H₁₁N]⁺˙•C₃H₇Loss of the isopropyl groupModerate
120[C₈H₁₀N]⁺•C₃H₅, •CH₂Loss of allyl group followed by loss of CH₂Moderate
91[C₇H₇]⁺-Tropylium ionLow to Moderate

Visualizing the Fragmentation Cascade

To better illustrate the proposed fragmentation pathways, the following diagram outlines the primary cleavage points of the this compound molecular ion.

Fragmentation_Pathway cluster_frags Fragment Ions M This compound [M]⁺˙ m/z 175 F160 [M-15]⁺ m/z 160 M->F160 - •CH₃ F134 [M-41]⁺ m/z 134 M->F134 - •C₃H₅ F133 [M-42]⁺ m/z 133 M->F133 - •C₃H₇ Workflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR Data Acquire Data (Retention Time, Mass Spectrum, NMR Shifts, IR Bands) GCMS->Data LCMS->Data NMR->Data IR->Data Analysis Analyze Fragmentation Pattern and Spectroscopic Data Data->Analysis Comparison Compare with Predicted Pattern and Reference Spectra Analysis->Comparison Structure Confirm Structure of This compound Comparison->Structure

Sources

A Researcher's Guide to the Infrared Spectroscopy of N-Allyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a fundamental technique for elucidating the functional groups within a molecule, offering a spectral "fingerprint" that is both unique and informative. This guide provides an in-depth comparison of the characteristic IR absorption peaks for N-allyl aniline and its derivatives, grounded in experimental data and established spectroscopic principles. We will explore the subtle yet significant shifts in vibrational frequencies that arise from substitutions on the aromatic ring, providing a framework for the confident identification of these versatile compounds.

The Vibrational Language of N-Allyl Anilines

N-allyl aniline and its derivatives are characterized by a secondary aromatic amine, an allyl group, and a substituted benzene ring. Each of these components gives rise to distinct absorption bands in the IR spectrum. Understanding the expected positions and appearances of these bands is the first step in spectral interpretation. The logical workflow for analyzing these compounds via IR spectroscopy begins with identifying the key vibrational modes associated with their core functional groups.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Obtain Pure Sample B Prepare KBr Pellet or Thin Film A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Identify Key Functional Group Regions (N-H, C=C, Aromatic) D->E F Compare with Reference Spectra E->F G Correlate Substituent Effects with Peak Shifts F->G

Caption: Experimental workflow for FT-IR analysis of N-allyl aniline derivatives.

Core Vibrational Modes: A Comparative Analysis

The table below summarizes the characteristic IR absorption frequencies for N-allyl aniline and two representative derivatives: N-allyl-ortho-toluidine (an electron-donating methyl group) and N-allyl-4-chloroaniline (an electron-withdrawing chloro group). For comparative purposes, the spectra of the parent anilines and allylamine are also included.

CompoundN-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Alkene =C-H Stretch (cm⁻¹)C=C Stretch (Alkene) (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-N Stretch (Aromatic) (cm⁻¹)
Aniline ~3433, ~3356 (two bands)~3050-3020--~1620, ~1500~1281
Allylamine ~3360, ~3280 (two bands)-~3080~1645-~1070
N-Allylaniline ~3410 (one band)~3050-3020~3080~1643~1600, ~1505~1315
N-Allyl-o-toluidine ~3415~3050-3020~3080~1643~1605, ~1500~1310
N-Allyl-4-chloroaniline ~3405~3050-3020~3080~1643~1595, ~1490~1320

Note: The values presented are approximate and can vary slightly based on the sample preparation method and the specific instrument used.

Deciphering the Spectral Nuances: A Deeper Dive

N-H Stretching Vibrations

The N-H stretch is a hallmark of primary and secondary amines, appearing in the 3300-3500 cm⁻¹ region.[1] Primary amines, such as aniline and allylamine, exhibit two distinct bands corresponding to asymmetric and symmetric stretching modes.[1] In contrast, secondary amines like N-allyl aniline and its derivatives show a single, weaker N-H stretching band.[1] The position of this band can be subtly influenced by the electronic nature of the substituents on the aromatic ring. For instance, the electron-donating methyl group in N-allyl-o-toluidine causes a slight shift to a higher wavenumber (~3415 cm⁻¹) compared to N-allylaniline (~3410 cm⁻¹). Conversely, the electron-withdrawing chloro group in N-allyl-4-chloroaniline shifts the peak to a slightly lower wavenumber (~3405 cm⁻¹).

C-H Stretching Vibrations

The C-H stretching region provides valuable information about the types of carbon atoms present. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. The =C-H stretch of the allyl group's terminal vinyl group is also found in this region, usually around 3080 cm⁻¹. Aliphatic C-H stretches from the methylene group of the allyl substituent and the methyl group in N-allyl-o-toluidine will be observed below 3000 cm⁻¹.

C=C Double Bond Stretching

Two types of C=C double bonds are present in N-allyl aniline derivatives: the alkene C=C of the allyl group and the C=C bonds within the aromatic ring. The alkene C=C stretch typically gives rise to a medium-intensity band around 1645-1640 cm⁻¹. The aromatic C=C stretching vibrations usually appear as two or three bands in the 1600-1450 cm⁻¹ region. The exact positions and intensities of these aromatic bands can be influenced by the substitution pattern on the ring.

Aromatic Overtones and Bending Vibrations

The region between 2000 and 1650 cm⁻¹ often displays a series of weak "overtone" or "combination" bands that are characteristic of the substitution pattern on the benzene ring. Additionally, strong out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can provide further clues about the positions of substituents.

C-N Stretching Vibrations

The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[1] This band is often strong and provides a good indication of the presence of the aniline moiety. The electronic nature of the ring substituents can slightly alter the position of this absorption. An electron-withdrawing group, like the chloro substituent in N-allyl-4-chloroaniline, can increase the C-N bond order through resonance, leading to a shift to a higher wavenumber (~1320 cm⁻¹) compared to N-allylaniline (~1315 cm⁻¹). Conversely, an electron-donating group like the methyl group in N-allyl-o-toluidine can have the opposite effect, shifting the peak to a slightly lower wavenumber (~1310 cm⁻¹).

The logical relationship between the molecular structure of a substituted N-allyl aniline and its key IR spectral regions is depicted below.

structure_spectrum cluster_structure Molecular Structure cluster_spectrum Key IR Spectral Regions Structure Substituent (R) Aromatic Ring N-H Bond Allyl Group Spectrum C-N Stretch & Aromatic C=C Stretch Shifts Aromatic C-H Stretch & Overtone/Bending Patterns N-H Stretch Position Alkene =C-H & C=C Stretches Structure:f0->Spectrum:g0 Influences Structure:f1->Spectrum:g1 Structure:f2->Spectrum:g2 Structure:f3->Spectrum:g3

Caption: Relationship between molecular structure and key FTIR spectral regions.

Experimental Protocol: Synthesis of N-Allyl-4-chloroaniline

A reliable synthesis protocol is essential for obtaining high-purity compounds for spectroscopic analysis. The following procedure details the ultrasonic-assisted N-allylation of 4-chloroaniline.[2]

Materials:

  • 4-Chloroaniline

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ultrasonic bath

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in acetonitrile.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Place the flask in an ultrasonic bath.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture while sonicating.

  • Continue sonication at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure N-allyl-4-chloroaniline.

Conclusion

The infrared spectrum of an N-allyl aniline derivative is a rich source of structural information. By systematically analyzing the key vibrational regions for the N-H, C-H, C=C, and C-N bonds, researchers can confidently identify these compounds and gain insights into the electronic effects of substituents on the aromatic ring. This guide provides a foundational framework for this analysis, integrating comparative data and a practical synthetic protocol to support the work of scientists in the field of drug development and chemical research.

References

  • Nascimento, L. F. S., & Fernandes, J. P. S. (2017). Factorial study to assess an ultrasonic methodology for the allylation of 4-chloroaniline. Green Processing and Synthesis, 6(2), 203-209. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Standards and Technology. (n.d.). N-Allylaniline. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). N-Allyl-ortho-toluidine. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). N-Allyl-4-chloroaniline. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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N-Allyl-2-isopropylaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.